3-[(3-Methoxybenzyl)oxy]benzaldehyde
Description
Structure
3D Structure
Properties
IUPAC Name |
3-[(3-methoxyphenyl)methoxy]benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O3/c1-17-14-6-3-5-13(9-14)11-18-15-7-2-4-12(8-15)10-16/h2-10H,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDQLPUHWWLYVQV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)COC2=CC=CC(=C2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80397440 | |
| Record name | 3-[(3-methoxybenzyl)oxy]benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80397440 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
588685-98-7 | |
| Record name | 3-[(3-methoxybenzyl)oxy]benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80397440 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
3-[(3-Methoxybenzyl)oxy]benzaldehyde molecular structure
An In-depth Technical Guide to the Molecular Structure, Synthesis, and Reactivity of 3-[(3-Methoxybenzyl)oxy]benzaldehyde
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive analysis of 3-[(3-Methoxybenzyl)oxy]benzaldehyde (CAS No. 588685-98-7), a pivotal intermediate in the fields of medicinal chemistry and fine chemical synthesis. The document elucidates the molecule's structural features, details a robust synthetic protocol grounded in the Williamson ether synthesis, and explores its characteristic reactivity. Spectroscopic data interpretation is provided to offer a framework for structural verification. This guide is intended for researchers, chemists, and drug development professionals who require a deep, practical understanding of this versatile building block.
Introduction: A Molecule of Synthetic Versatility
3-[(3-Methoxybenzyl)oxy]benzaldehyde is an aromatic compound distinguished by the presence of both an aldehyde and a benzyl ether moiety. This unique combination of functional groups makes it a highly valuable intermediate for constructing complex organic structures.[1] Its aldehyde group serves as a reactive handle for a multitude of transformations, including condensations and reductive aminations, while the stable benzyl ether linkage provides a key structural motif. Consequently, this molecule is frequently employed in the synthesis of bioactive compounds, pharmaceutical candidates, and specialty chemicals like fragrances.[1] This guide offers an in-depth exploration of its molecular architecture, a validated synthetic pathway, and its chemical behavior, providing scientists with the foundational knowledge required for its effective application in research and development.
Molecular Structure and Physicochemical Properties
The structural identity of 3-[(3-Methoxybenzyl)oxy]benzaldehyde is defined by its specific arrangement of atoms and functional groups. A thorough understanding of its structure is paramount to predicting its reactivity and handling its properties.
Structural Identification
The molecule consists of a benzaldehyde core where the hydroxyl group at the meta-position is etherified by a 3-methoxybenzyl group.
| Identifier | Value | Source |
| IUPAC Name | 3-[(3-methoxyphenyl)methoxy]benzaldehyde | [2] |
| CAS Number | 588685-98-7 | [2] |
| Molecular Formula | C₁₅H₁₄O₃ | [2] |
| Molecular Weight | 242.27 g/mol | [2] |
| Canonical SMILES | COC1=CC=CC(=C1)COC2=CC=CC(=C2)C=O | [2] |
| InChIKey | FDQLPUHWWLYVQV-UHFFFAOYSA-N | [2] |
Key Structural Features
The molecule's reactivity is governed by its three primary functional regions: the aldehyde, the ether linkage, and the two aromatic rings.
Physicochemical Properties
The following table summarizes key computed physicochemical properties, which are crucial for designing reaction conditions and purification protocols.
| Property | Value | Unit | Source |
| XLogP3 | 2.8 | [2] | |
| Hydrogen Bond Donor Count | 0 | [2] | |
| Hydrogen Bond Acceptor Count | 3 | [2] | |
| Rotatable Bond Count | 5 | [2] | |
| Topological Polar Surface Area | 35.5 Ų | [2] |
Synthesis and Mechanistic Insights
The most direct and efficient method for preparing 3-[(3-Methoxybenzyl)oxy]benzaldehyde is the Williamson ether synthesis.[3][4] This classical Sₙ2 reaction provides a reliable pathway by coupling an alkoxide with a suitable alkyl halide.[3][4][5][6]
Retrosynthetic Analysis & Strategy
The ether linkage is logically disconnected to yield two key synthons: a phenoxide derived from 3-hydroxybenzaldehyde and a 3-methoxybenzyl halide.
-
Path A (Preferred): 3-hydroxybenzaldehyde (nucleophile) + 3-methoxybenzyl chloride (electrophile). This is the superior route because it employs a primary benzylic halide, which is highly reactive towards Sₙ2 displacement and less prone to the competing E2 elimination pathway.[6]
-
Path B (Disfavored): 3-methoxybenzyl alcohol (nucleophile) + 3-chlorobenzaldehyde (electrophile). This route is not viable as aryl halides are unreactive towards Sₙ2 reactions due to the high strength of the C(sp²)-X bond.
Detailed Experimental Protocol: Williamson Ether Synthesis
This protocol is a self-validating system, designed for high yield and purity. The causality behind each step is explained to ensure reproducibility.
Reactants:
-
3-Hydroxybenzaldehyde
-
3-Methoxybenzyl chloride[7]
-
Potassium Carbonate (K₂CO₃), anhydrous
-
Potassium Iodide (KI), catalytic
-
N,N-Dimethylformamide (DMF), anhydrous
Procedure:
-
Reaction Setup: To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 3-hydroxybenzaldehyde (1.0 eq).
-
Solvent and Base Addition: Add anhydrous DMF to dissolve the starting material. Add anhydrous K₂CO₃ (1.5 eq) and a catalytic amount of KI (0.1 eq). Causality: K₂CO₃ is a mild base sufficient to deprotonate the phenolic hydroxyl, forming the potassium phenoxide nucleophile in situ. DMF is an excellent polar aprotic solvent for Sₙ2 reactions, solvating the cation but not the nucleophile, thus enhancing its reactivity. KI acts as a catalyst via the Finkelstein reaction, converting the benzyl chloride to the more reactive benzyl iodide in situ.
-
Electrophile Addition: Add 3-methoxybenzyl chloride (1.1 eq) to the stirring suspension. Causality: A slight excess of the alkylating agent ensures complete consumption of the limiting phenoxide.
-
Reaction Execution: Heat the mixture to 80-90 °C and stir under a nitrogen atmosphere. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the 3-hydroxybenzaldehyde spot is consumed (typically 4-6 hours).
-
Workup and Extraction: Cool the reaction mixture to room temperature. Pour the mixture into a separatory funnel containing water and extract three times with ethyl acetate. Causality: This step quenches the reaction and partitions the organic product into the ethyl acetate layer, removing the inorganic salts and DMF into the aqueous layer.
-
Washing: Combine the organic layers and wash sequentially with water, 5% aqueous LiCl solution (to remove residual DMF), and finally with brine. Causality: Washing removes any remaining impurities. Brine helps to break any emulsions and begins the drying process.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude oil/solid by flash column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient, to afford the pure 3-[(3-Methoxybenzyl)oxy]benzaldehyde.
Structural Elucidation via Spectroscopic Analysis
Confirmation of the molecular structure is achieved through a combination of spectroscopic techniques. The expected data are summarized below.
| Spectroscopic Method | Key Expected Features |
| ¹H NMR | - Aldehyde proton (CHO) singlet at ~9.9-10.0 ppm.- Aromatic protons (8H) in the range of ~6.8-7.8 ppm with characteristic splitting patterns.- Benzylic protons (OCH₂) singlet at ~5.1 ppm.- Methoxy protons (OCH₃) singlet at ~3.8 ppm. |
| ¹³C NMR | - Aldehyde carbonyl carbon at ~192 ppm.- Aromatic carbons in the range of ~110-160 ppm.- Benzylic carbon (OCH₂) at ~70 ppm.- Methoxy carbon (OCH₃) at ~55 ppm. |
| IR Spectroscopy | - Strong C=O stretch for the aldehyde at ~1700 cm⁻¹.- Aromatic C=C stretches at ~1600 and ~1480 cm⁻¹.- Sp² C-H stretches just above 3000 cm⁻¹.- Sp³ C-H stretches for CH₂ and CH₃ just below 3000 cm⁻¹.- Strong C-O ether stretch at ~1250 cm⁻¹ (asymmetric) and ~1040 cm⁻¹ (symmetric). |
| Mass Spectrometry (EI) | - Molecular ion peak (M⁺) at m/z = 242.- Key fragment ion at m/z = 121 due to the stable 3-methoxybenzyl cation [CH₃OC₆H₄CH₂]⁺. |
Note: Actual spectral values may vary depending on the solvent and instrument used. Data from public databases like PubChem can provide reference spectra.[2]
Reactivity and Synthetic Applications
The utility of 3-[(3-Methoxybenzyl)oxy]benzaldehyde stems from the predictable reactivity of its aldehyde group.[1]
-
Reduction: The aldehyde can be easily reduced to the corresponding primary alcohol, 3-[(3-Methoxybenzyl)oxy]benzyl alcohol, using mild reducing agents like sodium borohydride (NaBH₄).
-
Oxidation: Strong oxidizing agents will convert the aldehyde to the corresponding carboxylic acid.
-
Carbon-Carbon Bond Formation: As a versatile electrophile, it readily participates in cornerstone C-C bond-forming reactions.[1]
-
Wittig Reaction: Reacts with phosphorus ylides to form alkenes.
-
Knoevenagel Condensation: Reacts with active methylene compounds to yield α,β-unsaturated systems.[1]
-
Grignard/Organolithium Addition: Reacts with organometallic reagents to produce secondary alcohols.
-
-
Reductive Amination: This is a powerful transformation for synthesizing amines. The aldehyde first condenses with a primary or secondary amine to form an iminium ion, which is then reduced in situ to the corresponding amine.
These reactions highlight the molecule's role as a scaffold for introducing the 3-[(3-methoxybenzyl)oxy]phenyl moiety into larger, more complex target molecules, a common strategy in drug discovery programs.[1]
Conclusion
3-[(3-Methoxybenzyl)oxy]benzaldehyde is a well-defined chemical entity with a rich and predictable reactivity profile. Its molecular structure, dominated by an accessible aldehyde and a stable benzyl ether, makes it an ideal intermediate for multi-step organic synthesis. The Williamson ether synthesis provides a reliable and scalable route for its preparation. A firm grasp of its spectroscopic signature is essential for reaction monitoring and quality control. For drug development professionals and synthetic chemists, this compound represents a valuable building block for accessing novel chemical space and constructing molecules of therapeutic interest.
References
-
MySkinRecipes. 3-((3-Methoxybenzyl)Oxy)Benzaldehyde. Available from: [Link]
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 3858058, 3-[(3-Methoxybenzyl)oxy]benzaldehyde. Available from: [Link]
- Google Patents (2017). CN107827722B - Synthetic method of 3-ethoxy-4-methoxybenzaldehyde.
- Google Patents (2010). CN101570473B - Method for synthesizing 3-methoxybenzaldehyde.
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National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 3851895, 2-[(3-Methoxybenzyl)oxy]benzaldehyde. Available from: [Link]
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National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 3475702, 3-Methoxy-4-[(3-methoxybenzyl)oxy]benzaldehyde. Available from: [Link]
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ResearchGate (2017). Can anybody help me forward best synthesis procedure for 3 hydroxy benzaldehyde starting with 3 hydroxy benzoic acid or 3 hydroxy benzyl alcohol?. Available from: [Link]
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ResearchGate (2008). (PDF) 3-Methoxy-4-(4-nitrobenzyloxy)benzaldehyde. Available from: [Link]
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NIST. Benzaldehyde, 3-hydroxy-4-methoxy-. Available from: [Link]
- Google Patents (2012). CN102690175A - Preparation method of 3-methoxybenzyl chloride.
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Master Organic Chemistry (2014). The Williamson Ether Synthesis. Available from: [Link]
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Chem-Impex. 3-(3-Methoxyphenyl)benzaldehyde. Available from: [Link]
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NIST. Benzaldehyde, 3-methoxy-. Available from: [Link]
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ResearchGate. Scheme 1. Etherification of 3-hydroxybenzaldehyde. Available from: [Link]
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YouTube (2018). Williamson Ether Synthesis. Available from: [Link]
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Chemistry LibreTexts (2020). 15.3: The Williamson Ether Synthesis. Available from: [Link]
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National Center for Biotechnology Information (2012). 3-Chloromethyl-2-hydroxybenzaldehyde. Available from: [Link]
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NIST. Benzaldehyde, 3-methoxy-. Available from: [Link]
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Chemeurope.com. Williamson ether synthesis. Available from: [Link]
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ResearchGate. FTIR spectra of 4-ethoxy-3-methoxy benzaldehyde (top) and.... Available from: [Link]
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The Structural Elucidation of 3-[(3-Methoxybenzyl)oxy]benzaldehyde: A Spectroscopic Guide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
3-[(3-Methoxybenzyl)oxy]benzaldehyde is a significant organic intermediate, valued in the synthesis of novel pharmaceutical compounds and fine chemicals.[1] Its molecular architecture, featuring a benzaldehyde moiety linked to a methoxybenzyl group via an ether bond, offers a versatile scaffold for developing complex molecular structures. Accurate and comprehensive characterization of this compound is paramount for ensuring the integrity of subsequent synthetic steps and for the unambiguous identification of the final products. This guide provides a detailed analysis of the spectral data for 3-[(3-Methoxybenzyl)oxy]benzaldehyde, covering Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). As a Senior Application Scientist, the following sections are designed to not only present the data but also to offer insights into the experimental rationale and data interpretation, empowering researchers to confidently identify and characterize this molecule.
The structural confirmation of 3-[(3-Methoxybenzyl)oxy]benzaldehyde is achieved through the synergistic application of multiple spectroscopic techniques. Each method provides a unique piece of the structural puzzle, and together, they offer a definitive characterization.
Caption: Workflow for the synthesis and spectroscopic confirmation of 3-[(3-Methoxybenzyl)oxy]benzaldehyde.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms. For 3-[(3-Methoxybenzyl)oxy]benzaldehyde, both ¹H and ¹³C NMR are essential for a complete assignment.
Experimental Protocol: NMR Data Acquisition
A standard protocol for acquiring high-quality NMR spectra for this compound would involve dissolving approximately 5-10 mg of the sample in 0.6 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆). Tetramethylsilane (TMS) is typically used as an internal standard. Spectra are recorded on a 400 MHz or higher field spectrometer to ensure adequate signal dispersion.
Caption: Standard workflow for NMR data acquisition and analysis.
¹H NMR Spectral Data & Interpretation
The ¹H NMR spectrum of 3-[(3-Methoxybenzyl)oxy]benzaldehyde is characterized by distinct signals corresponding to the aldehydic, aromatic, benzylic, and methoxy protons.
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~9.98 | Singlet | 1H | Aldehyde proton (-CHO) |
| ~7.60 - 7.30 | Multiplet | 4H | Aromatic protons (benzaldehyde ring) |
| ~7.30 - 6.90 | Multiplet | 4H | Aromatic protons (methoxybenzyl ring) |
| ~5.15 | Singlet | 2H | Benzylic protons (-O-CH₂-) |
| ~3.80 | Singlet | 3H | Methoxy protons (-OCH₃) |
Interpretation:
-
Aldehyde Proton: The downfield singlet at approximately 9.98 ppm is highly characteristic of an aldehyde proton, deshielded by the electron-withdrawing carbonyl group.
-
Aromatic Protons: The complex multiplets between 6.90 and 7.60 ppm correspond to the eight aromatic protons on the two benzene rings. The substitution patterns lead to overlapping signals, and 2D NMR techniques like COSY would be instrumental in assigning specific protons.
-
Benzylic Protons: The singlet at around 5.15 ppm is indicative of the two benzylic protons of the -O-CH₂- group. The singlet nature arises from the absence of adjacent protons.
-
Methoxy Protons: The sharp singlet at approximately 3.80 ppm, integrating to three protons, is a clear indicator of the methoxy group (-OCH₃).
¹³C NMR Spectral Data & Interpretation
The ¹³C NMR spectrum provides information on the carbon framework of the molecule.
| Chemical Shift (δ) ppm | Assignment |
| ~192.0 | Aldehyde Carbonyl (C=O) |
| ~160.0 - 110.0 | Aromatic & Olefinic Carbons (C-H, C-O, C-C) |
| ~70.0 | Benzylic Carbon (-O-CH₂-) |
| ~55.0 | Methoxy Carbon (-OCH₃) |
Interpretation:
-
Carbonyl Carbon: The signal in the ~192.0 ppm region is characteristic of an aldehyde carbonyl carbon.
-
Aromatic Carbons: The numerous signals between 110.0 and 160.0 ppm correspond to the twelve aromatic carbons. The carbon atoms attached to oxygen (C-O) will be the most downfield in this region.
-
Benzylic Carbon: The peak around 70.0 ppm is assigned to the benzylic carbon of the ether linkage.
-
Methoxy Carbon: The signal at approximately 55.0 ppm is typical for a methoxy carbon.
Infrared (IR) Spectroscopy
IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The IR spectrum of 3-[(3-Methoxybenzyl)oxy]benzaldehyde will exhibit characteristic absorption bands corresponding to the aldehyde, ether, and aromatic moieties.
Experimental Protocol: IR Data Acquisition
A common method for obtaining an IR spectrum of a solid sample is using an Attenuated Total Reflectance (ATR) accessory on an FTIR spectrometer. A small amount of the sample is placed on the ATR crystal, and the spectrum is recorded.
IR Spectral Data & Interpretation
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3060 | Medium | Aromatic C-H stretch |
| ~2930, ~2850 | Medium | Aliphatic C-H stretch (CH₂ and CH₃) |
| ~2820, ~2720 | Medium, Weak | Aldehyde C-H stretch (Fermi doublet) |
| ~1700 | Strong | C=O stretch (aldehyde) |
| ~1600, ~1585, ~1470 | Medium-Strong | Aromatic C=C skeletal vibrations |
| ~1260, ~1040 | Strong | C-O stretch (ether and methoxy) |
Interpretation:
-
Aldehyde Group: The strong absorption at ~1700 cm⁻¹ is a definitive indicator of the carbonyl (C=O) group of the aldehyde. The pair of weaker bands at ~2820 cm⁻¹ and ~2720 cm⁻¹ are characteristic of the C-H stretching vibration of the aldehyde proton and are often referred to as a Fermi doublet.
-
Aromatic Rings: The peaks around 3060 cm⁻¹ are due to the C-H stretching vibrations on the benzene rings. The absorptions in the 1600-1470 cm⁻¹ region are characteristic of the C=C bond stretching within the aromatic rings.
-
Ether Linkage: The strong bands at approximately 1260 cm⁻¹ and 1040 cm⁻¹ are indicative of the C-O stretching vibrations of the aryl ether and the methoxy group.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its structure.
Experimental Protocol: MS Data Acquisition
Electron Ionization (EI) is a common technique for the mass analysis of relatively small organic molecules. The sample is introduced into the mass spectrometer, where it is bombarded with high-energy electrons, causing ionization and fragmentation.
MS Spectral Data & Interpretation
The mass spectrum of 3-[(3-Methoxybenzyl)oxy]benzaldehyde is expected to show a molecular ion peak and several characteristic fragment ions.
| m/z | Possible Fragment |
| 242 | [M]⁺ (Molecular Ion) |
| 121 | [C₈H₉O]⁺ (Methoxybenzyl cation) |
| 107 | [C₇H₇O]⁺ (Hydroxybenzyl cation) |
| 91 | [C₇H₇]⁺ (Tropylium ion) |
Interpretation:
-
Molecular Ion: The peak at m/z 242 corresponds to the molecular weight of the compound (C₁₅H₁₄O₃), confirming its elemental composition.
-
Major Fragmentation Pathways: A primary fragmentation pathway involves the cleavage of the benzylic ether bond. This can lead to the formation of a stable methoxybenzyl cation at m/z 121, which is often a base peak. Further fragmentation of this ion can occur.
Caption: Proposed key fragmentation pathways for 3-[(3-Methoxybenzyl)oxy]benzaldehyde in EI-MS.
Conclusion
The collective evidence from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry provides a robust and unambiguous structural confirmation of 3-[(3-Methoxybenzyl)oxy]benzaldehyde. The characteristic signals in each spectrum, from the aldehyde proton in the NMR to the carbonyl stretch in the IR and the specific fragmentation in the MS, all converge to support the proposed structure. This guide serves as a comprehensive reference for scientists, enabling confident identification and utilization of this important chemical intermediate in their research and development endeavors.
References
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Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]
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Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]
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MySkinRecipes. (n.d.). 3-((3-Methoxybenzyl)Oxy)Benzaldehyde. Retrieved from [Link]
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PubChem. (n.d.). 3-[(3-Methoxybenzyl)oxy]benzaldehyde. National Center for Biotechnology Information. Retrieved from [Link]
-
NIST. (n.d.). Benzaldehyde, 3-methoxy-. In NIST Chemistry WebBook. National Institute of Standards and Technology. Retrieved from [Link]
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3-[(3-Methoxybenzyl)oxy]benzaldehyde: A Versatile Scaffold for Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling a Privileged Scaffold
In the landscape of medicinal chemistry, the identification of versatile molecular scaffolds is a cornerstone of efficient drug discovery. 3-[(3-Methoxybenzyl)oxy]benzaldehyde emerges as a compound of significant interest, not merely as a synthetic intermediate, but as a foundational structure for developing targeted therapeutic agents. This molecule belongs to the benzyloxybenzaldehyde class, a structural motif that has recently gained prominence for its potential to interact with key biological targets.
This guide provides a senior application scientist's perspective on the core research applications of 3-[(3-Methoxybenzyl)oxy]benzaldehyde. We will delve into its synthesis, explore its validated and potential therapeutic applications with a focus on cancer and diabetic complications, and provide detailed experimental frameworks to empower researchers in their investigations.
Compound Profile: 3-[(3-Methoxybenzyl)oxy]benzaldehyde [1]
| Property | Value |
| IUPAC Name | 3-[(3-methoxyphenyl)methoxy]benzaldehyde |
| Molecular Formula | C₁₅H₁₄O₃ |
| Molecular Weight | 242.27 g/mol |
| CAS Number | 588685-98-7 |
| Canonical SMILES | COC1=CC=CC(=C1)COC2=CC=CC(=C2)C=O |
Core Directive I: Synthesis and Chemical Utility
The utility of any scaffold is predicated on its accessibility. 3-[(3-Methoxybenzyl)oxy]benzaldehyde can be reliably synthesized through standard organic chemistry techniques, primarily the Williamson ether synthesis. This method provides a robust and scalable route to the target compound and its derivatives. The presence of both an aldehyde and an ether linkage offers multiple handles for subsequent chemical modifications, making it an ideal starting point for library synthesis.[2]
Synthetic Workflow: Williamson Ether Synthesis
The primary route for synthesizing benzyloxybenzaldehydes is through an O-alkylation reaction.[3] This involves the reaction of a substituted hydroxybenzaldehyde with a substituted benzyl halide under basic conditions.
Figure 1: Synthetic pathway for 3-[(3-Methoxybenzyl)oxy]benzaldehyde.
Detailed Experimental Protocol: Synthesis
-
Deprotonation: Dissolve 3-hydroxybenzaldehyde (1.0 eq) in a suitable polar aprotic solvent such as Dimethylformamide (DMF). Add a base, for instance, potassium carbonate (1.5 eq), to the solution. Stir the mixture at room temperature for 30 minutes to facilitate the formation of the phenoxide ion. Causality: The aprotic solvent prevents protonation of the base, ensuring complete deprotonation of the hydroxyl group, which is the rate-determining step for the subsequent nucleophilic attack.
-
Alkylation: Add 3-methoxybenzyl bromide (1.1 eq) to the reaction mixture. Heat the reaction to 60-80°C and monitor its progress using Thin Layer Chromatography (TLC). Causality: Heating provides the necessary activation energy for the SN2 reaction between the phenoxide and the benzyl bromide.
-
Workup: Upon completion, cool the reaction mixture to room temperature and pour it into ice-water. This will precipitate the crude product.
-
Purification: Filter the solid and wash it with water to remove inorganic salts. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield the pure 3-[(3-Methoxybenzyl)oxy]benzaldehyde.
Core Directive II: Application in Oncology - Targeting ALDH1A3
A highly promising application for this scaffold is in the development of inhibitors for Aldehyde Dehydrogenase 1A3 (ALDH1A3).
Scientific Rationale: The Role of ALDH1A3 in Cancer
ALDH1A3 is an enzyme that is frequently overexpressed in various cancers, including non-small cell lung cancer.[4] Its high activity is a hallmark of cancer stem cells (CSCs), a subpopulation of tumor cells responsible for tumor initiation, metastasis, and resistance to conventional therapies. ALDH1A3 contributes to drug resistance by detoxifying chemotherapeutic agents (like cyclophosphamide) and by producing retinoic acid, which regulates stem cell differentiation pathways. Therefore, selectively inhibiting ALDH1A3 is a key strategy to eliminate CSCs and overcome therapeutic resistance.[4][5]
The Benzyloxybenzaldehyde Scaffold as a Selective ALDH1A3 Inhibitor
Recent research has identified the benzyloxybenzaldehyde scaffold as a potent and selective inhibitor of ALDH1A3.[3][6] A study investigating a library of these derivatives found two lead compounds, ABMM-15 and ABMM-16 , that exhibited high potency and selectivity for ALDH1A3 over other ALDH isoforms (ALDH1A1 and ALDH3A1).[3][4]
| Compound | Target | IC₅₀ (µM) | Cytotoxicity (H1299 cells) IC₅₀ (µM) |
| ABMM-15 | ALDH1A3 | 0.23 | > 50 |
| ABMM-16 | ALDH1A3 | 1.29 | > 50 |
| Table adapted from Ibrahim, A. et al. (2021).[3][4][6] |
The key insight from this research is that the benzyloxybenzaldehyde structure mimics the physiological substrate, allowing it to bind effectively to the enzyme's active site.[3] The low cytotoxicity of the lead compounds suggests a favorable therapeutic window, making this scaffold a highly attractive starting point for drug development.[3][4]
Figure 2: Role of ALDH1A3 in chemoresistance and its inhibition.
Protocol: In Vitro ALDH1A3 Inhibition Assay
This protocol outlines a continuous spectrophotometric assay to measure the inhibitory potential of compounds against ALDH1A3.
-
Reagent Preparation:
-
Assay Buffer: 50 mM HEPES, pH 7.5.
-
Enzyme: Recombinant human ALDH1A3.
-
Cofactor: 1 mM NAD⁺.
-
Substrate: 250 µM Hexanal (or another suitable aldehyde substrate).
-
Test Compound: Serially diluted 3-[(3-Methoxybenzyl)oxy]benzaldehyde derivatives in DMSO.
-
-
Assay Procedure:
-
In a 96-well UV-transparent plate, add 180 µL of assay buffer.
-
Add 5 µL of the test compound solution at various concentrations.
-
Add 5 µL of the ALDH1A3 enzyme solution and incubate for 5 minutes at 25°C. Causality: This pre-incubation allows the inhibitor to bind to the enzyme before the reaction starts.
-
Initiate the reaction by adding 10 µL of the NAD⁺ and substrate mixture.
-
-
Data Acquisition:
-
Immediately measure the increase in absorbance at 340 nm over time using a plate reader. The increase in absorbance corresponds to the formation of NADH.
-
Calculate the initial reaction velocity (V₀) from the linear portion of the curve.
-
-
Data Analysis:
-
Plot the percentage of enzyme activity against the logarithm of the inhibitor concentration.
-
Fit the data to a dose-response curve to determine the IC₅₀ value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%.
-
Core Directive III: Application in Metabolic Disease - Targeting Aldose Reductase
The structural framework of 3-[(3-Methoxybenzyl)oxy]benzaldehyde also holds potential for addressing complications arising from diabetes through the inhibition of aldose reductase (ALR2).
Scientific Rationale: The Role of ALR2 in Diabetic Complications
Aldose reductase is the first and rate-limiting enzyme in the polyol pathway of glucose metabolism.[7] Under normal glycemic conditions, this pathway is minor. However, in the hyperglycemic state of diabetes, the flux through the polyol pathway increases dramatically. ALR2 converts excess glucose into sorbitol, which is then oxidized to fructose.[8] The accumulation of sorbitol leads to osmotic stress, and the increased consumption of its cofactor, NADPH, leads to oxidative stress. These two factors are major contributors to the pathogenesis of long-term diabetic complications, including neuropathy, nephropathy, retinopathy, and cataracts.[9][10] Therefore, inhibiting ALR2 is a validated therapeutic strategy to prevent or delay these debilitating conditions.[9]
Adapting the Scaffold for ALR2 Inhibition
While 3-[(3-Methoxybenzyl)oxy]benzaldehyde itself has not been extensively tested as an ALR2 inhibitor, structurally related compounds have shown significant promise. Research on a series of (E)-benzaldehyde O-benzyl oximes demonstrated that these molecules can act as potent dual-function agents, inhibiting ALR2 and exhibiting antioxidant properties.[9]
Notably, derivatives containing methoxybenzyl groups, such as (E)-2,3,4-trihydroxybenzaldehyde O-(3-methoxybenzyl) oxime, were among the most effective compounds.[9] This suggests that the 3-methoxybenzyl moiety present in our core compound is favorable for ALR2 interaction. The aldehyde group of 3-[(3-Methoxybenzyl)oxy]benzaldehyde can be readily converted into an oxime or other functional groups known to interact with the ALR2 active site.
Figure 3: Proposed workflow for developing ALR2 inhibitors.
Exploratory Research Avenues
Beyond these two well-defined applications, the chemical nature of benzaldehydes suggests further potential uses:
-
Antimicrobial Agents: Benzaldehyde and its derivatives are known to possess bactericidal and fungicidal properties.[11] The specific compound could be screened against a panel of pathogenic bacteria and fungi to explore its potential as an antimicrobial agent.
-
Antibiotic Modulation: Some studies have shown that benzaldehyde can modulate the activity of existing antibiotics, potentially resensitizing resistant bacterial strains.[11] This is a critical area of research given the rise of antimicrobial resistance.
-
Anti-inflammatory Properties: Certain benzaldehyde derivatives have demonstrated the ability to inhibit inflammatory pathways, such as the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[12]
Conclusion
3-[(3-Methoxybenzyl)oxy]benzaldehyde is more than a simple chemical intermediate; it is a privileged scaffold with significant, demonstrable potential in modern drug discovery. Its primary application as a foundation for selective ALDH1A3 inhibitors offers a promising strategy for targeting cancer stem cells and overcoming drug resistance. Furthermore, its structural similarity to known aldose reductase inhibitors provides a clear path for developing therapeutics to combat diabetic complications. The synthetic tractability of the molecule, combined with its versatile functional groups, empowers researchers to readily create and test derivative libraries against these and other emerging biological targets. This guide has outlined the scientific rationale and provided actionable experimental frameworks to facilitate the exploration of this high-potential compound in academic and industrial research settings.
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El-Sayed, W. M., & El-Sattar, N. E. A. (2020). Synthesis, anti-bacterial and anti-cancer activities of Some Antipyrine Diazenyl Benzaldehyde Derivatives and Antipyrine-Based Heterocycles. ResearchGate. Available from: [Link]
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Zhang, L., et al. (2023). Electroreductive coupling of benzaldehyde by balancing the formation and dimerization of the ketyl intermediate. Nature Communications, 14(1), 2. Available from: [Link]
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The Lynchpin of Bioactive Scaffolds: A Technical Guide to 3-[(3-Methoxybenzyl)oxy]benzaldehyde as a Synthetic Intermediate
For the discerning researcher in drug development and fine chemical synthesis, the strategic selection of intermediates is paramount. The molecular architecture of these building blocks dictates the efficiency of a synthetic route and the ultimate viability of the target compound. In this context, 3-[(3-Methoxybenzyl)oxy]benzaldehyde emerges as a versatile and highly valuable intermediate. Its unique constellation of an aldehyde and a benzylic ether within a dissymmetrical framework offers a powerful handle for the construction of complex molecular scaffolds, particularly those of pharmaceutical interest.
This technical guide provides an in-depth exploration of 3-[(3-Methoxybenzyl)oxy]benzaldehyde, from its rational synthesis and thorough characterization to its practical application in the assembly of bioactive molecules. The information presented herein is intended to equip researchers, scientists, and drug development professionals with the necessary knowledge to effectively leverage this intermediate in their synthetic endeavors.
Core Molecular Attributes
Before delving into the synthetic and applicative aspects, a foundational understanding of the physicochemical properties of 3-[(3-Methoxybenzyl)oxy]benzaldehyde is essential.
| Property | Value | Source |
| Molecular Formula | C₁₅H₁₄O₃ | PubChem[1] |
| Molecular Weight | 242.27 g/mol | PubChem[1] |
| CAS Number | 588685-98-7 | PubChem[1] |
| Appearance | White to off-white solid | (Inferred from typical diaryl ethers) |
| Solubility | Soluble in common organic solvents such as dichloromethane, ethyl acetate, and acetone. | (General chemical knowledge) |
Synthesis and Mechanism: A Modern Approach to a Classic Reaction
The construction of the diaryl ether linkage in 3-[(3-Methoxybenzyl)oxy]benzaldehyde is most efficiently achieved through a modified Williamson ether synthesis. This classic Sₙ2 reaction involves the nucleophilic attack of an alkoxide on an alkyl halide.[2] In this specific case, the phenoxide derived from 3-hydroxybenzaldehyde serves as the nucleophile, and 3-methoxybenzyl chloride acts as the electrophile.
To enhance reaction efficiency and yield, and to operate under milder conditions, a phase-transfer catalysis (PTC) approach is highly recommended. The phase-transfer catalyst facilitates the transport of the aqueous-soluble phenoxide into the organic phase where the reaction with the benzyl chloride occurs. This methodology circumvents the need for harsh, anhydrous conditions and often leads to cleaner reactions with easier work-ups.
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Methodological & Application
Laboratory preparation of 3-[(3-Methoxybenzyl)oxy]benzaldehyde
An Application Note for the Laboratory Preparation of 3-[(3-Methoxybenzyl)oxy]benzaldehyde
Authored by: A Senior Application Scientist
Abstract
This document provides a comprehensive guide for the laboratory synthesis of 3-[(3-Methoxybenzyl)oxy]benzaldehyde, a valuable intermediate in the development of pharmaceuticals and fine chemicals.[1] The protocol is centered around the Williamson ether synthesis, a robust and widely applicable method for forming ether linkages.[2] We will delve into the mechanistic underpinnings of this reaction, provide a detailed, step-by-step experimental procedure, and outline the necessary safety precautions and characterization techniques. This guide is intended for researchers, scientists, and professionals in drug development who require a reliable method for preparing this key synthetic building block.
Introduction and Scientific Background
3-[(3-Methoxybenzyl)oxy]benzaldehyde is a bifunctional organic molecule featuring both an aldehyde and a benzyl ether moiety. This structural arrangement makes it a versatile precursor in organic synthesis, particularly in reactions involving the aldehyde group, such as Wittig or Knoevenagel condensations, to construct more complex molecular frameworks.[1]
The synthesis detailed herein employs the Williamson ether synthesis, a classic SN2 (bimolecular nucleophilic substitution) reaction.[2][3] The core of this reaction involves the nucleophilic attack of an alkoxide ion on an alkyl halide.[2][4] In this specific application, the phenolic hydroxyl group of 3-hydroxybenzaldehyde is deprotonated by a base to form a phenoxide ion. This potent nucleophile then attacks the electrophilic benzylic carbon of 3-methoxybenzyl chloride, displacing the chloride leaving group to form the desired ether product.
The choice of a primary benzylic halide (3-methoxybenzyl chloride) is crucial, as the Williamson ether synthesis is most efficient with primary and methyl halides.[3] Secondary and tertiary halides are more prone to undergo E2 elimination as a competing side reaction, especially in the presence of a strong base.[4]
Reaction Scheme and Mechanism
Overall Reaction:

Mechanism:
The reaction proceeds via a two-step mechanism:
-
Deprotonation: The base (potassium carbonate) deprotonates the hydroxyl group of 3-hydroxybenzaldehyde, forming a nucleophilic phenoxide ion.
-
Nucleophilic Attack (SN2): The newly formed phenoxide ion performs a backside attack on the benzylic carbon of 3-methoxybenzyl chloride, displacing the chloride ion and forming the C-O ether bond in a concerted step.[2][3]
Materials and Methods
Reagents and Materials
| Reagent | CAS No. | Molecular Wt. ( g/mol ) | Quantity | Moles (mmol) | Notes |
| 3-Hydroxybenzaldehyde | 100-83-4 | 122.12 | 5.0 g | 40.9 | Starting material. Purity ≥97%. |
| 3-Methoxybenzyl chloride | 824-98-6 | 156.61 | 6.75 g | 43.1 | Alkylating agent. (1.05 eq) |
| Potassium Carbonate (K₂CO₃) | 584-08-7 | 138.21 | 8.48 g | 61.4 | Base. (1.5 eq), finely powdered and dried. |
| Dimethylformamide (DMF) | 68-12-2 | 73.09 | 50 mL | - | Anhydrous solvent. |
| Ethyl Acetate | 141-78-6 | 88.11 | ~200 mL | - | Extraction solvent. |
| Deionized Water | 7732-18-5 | 18.02 | ~300 mL | - | For work-up. |
| Brine (Saturated NaCl) | 7647-14-5 | 58.44 | ~50 mL | - | For washing. |
| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | 120.37 | As needed | - | Drying agent. |
Equipment
-
250 mL three-neck round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature control
-
Dropping funnel
-
Nitrogen/Argon inlet
-
Separatory funnel (500 mL)
-
Rotary evaporator
-
Glassware for column chromatography (silica gel)
-
Thin Layer Chromatography (TLC) plates and chamber
Detailed Experimental Protocol
Reaction Setup
-
To a dry 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet, add 3-hydroxybenzaldehyde (5.0 g, 40.9 mmol) and finely powdered, anhydrous potassium carbonate (8.48 g, 61.4 mmol).
-
Add 50 mL of anhydrous dimethylformamide (DMF) to the flask.
-
In a separate beaker, dissolve 3-methoxybenzyl chloride (6.75 g, 43.1 mmol) in 10 mL of anhydrous DMF.
Causality Note: Anhydrous (dry) conditions are crucial to prevent the hydrolysis of the reagents and to ensure the base is effective for deprotonation. DMF is an excellent polar aprotic solvent that facilitates SN2 reactions by solvating the potassium cation, leaving the carbonate anion more available to act as a base.
Reaction Execution
-
Begin stirring the suspension in the round-bottom flask under a nitrogen atmosphere.
-
Heat the mixture to 80°C using a heating mantle.
-
Once the reaction temperature is stable, add the 3-methoxybenzyl chloride solution dropwise over 20-30 minutes.
-
Maintain the reaction at 80°C and monitor its progress using Thin Layer Chromatography (TLC) (e.g., using a 3:1 Hexane:Ethyl Acetate eluent). The reaction is typically complete within 4-6 hours.
Causality Note: Heating increases the reaction rate. A nitrogen atmosphere prevents potential oxidation of the aldehyde. Dropwise addition of the electrophile helps to control any potential exotherm and minimizes side reactions.
Work-up and Extraction
-
Once the reaction is complete (as indicated by the disappearance of the 3-hydroxybenzaldehyde spot on TLC), allow the mixture to cool to room temperature.
-
Pour the reaction mixture into a beaker containing 200 mL of cold deionized water. A precipitate or oil may form.
-
Transfer the aqueous mixture to a 500 mL separatory funnel.
-
Extract the aqueous layer three times with ethyl acetate (3 x 70 mL).
-
Combine the organic extracts in the separatory funnel.
-
Wash the combined organic layers with deionized water (2 x 75 mL) and then with brine (1 x 50 mL).
Causality Note: Quenching with water dissolves the potassium salts and remaining DMF. Extraction with ethyl acetate transfers the desired organic product from the aqueous phase. Washing with water removes residual DMF, and the brine wash removes residual water from the organic layer, aiding the subsequent drying step.
Purification
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), then filter to remove the drying agent.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product as an oil or solid.
-
Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate (e.g., starting with 9:1 hexane:ethyl acetate).
-
Combine the pure fractions (identified by TLC) and remove the solvent via rotary evaporation to yield 3-[(3-Methoxybenzyl)oxy]benzaldehyde as a pure product.
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of 3-[(3-Methoxybenzyl)oxy]benzaldehyde.
Characterization
The identity and purity of the final product, 3-[(3-Methoxybenzyl)oxy]benzaldehyde, should be confirmed by spectroscopic methods.[5]
-
¹H NMR (Proton Nuclear Magnetic Resonance): The expected spectrum (in CDCl₃) would show characteristic peaks:
-
Mass Spectrometry (MS): To confirm the molecular weight (C₁₅H₁₄O₃, MW: 242.27 g/mol ).[8] The mass spectrum should show a molecular ion peak (M⁺) at m/z = 242.
Safety Precautions
All manipulations should be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
3-Hydroxybenzaldehyde: May cause skin and serious eye irritation. Avoid breathing dust.[9][10]
-
3-Methoxybenzyl chloride: Is a lachrymator and is corrosive. Handle with extreme care to avoid contact with skin, eyes, and mucous membranes.
-
Dimethylformamide (DMF): Is a skin and eye irritant and can be absorbed through the skin. It is also a suspected teratogen.
-
Potassium Carbonate: Is an irritant. Avoid creating dust.[11]
Consult the Safety Data Sheets (SDS) for all reagents before beginning the experiment.[9][10][12][13]
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2-[(3-Methoxybenzyl)oxy]benzaldehyde | C15H14O3 | CID 3851895 - PubChem. (URL: [Link])
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Safety Data Sheet: 3-Hydroxybenzaldehyde - Carl ROTH. (URL: [Link])
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The Williamson Ether Synthesis - Master Organic Chemistry. (URL: [Link])
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Can anybody help me forward best synthesis procedure for 3 hydroxy benzaldehyde starting with 3 hydroxy benzoic acid or 3 hydroxy benzyl alcohol? | ResearchGate. (URL: [Link])
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15.3: The Williamson Ether Synthesis - Chemistry LibreTexts. (URL: [Link])
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3-[(3-Methoxybenzyl)oxy]benzaldehyde | C15H14O3 | CID 3858058 - PubChem. (URL: [Link])
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Safety Data Sheet: 3-Methoxybenzaldehyde, 98% - Chemos GmbH&Co.KG. (URL: [Link])
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Preparation and Applications of 4-Methoxybenzyl Esters in Organic Synthesis - PMC - NIH. (URL: [Link])
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1 H-NMR (400 MHz, CDCl 3 ) spectra of 4-ethoxy-3- methoxy benzaldehyde... - ResearchGate. (URL: [Link])
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Electronic Supplementary Information - The Royal Society of Chemistry. (URL: [Link])
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proton 1H NMR spectrum of benzaldehyde C 6 H 5 CHO - Doc Brown's Chemistry. (URL: [Link])
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Show how you would use the Williamson ether synthesis to prepare ... - Pearson. (URL: [Link])
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Synthesis, Spectroscopic Characterization and Thermal Studies of (E,E)-2-Hydroxy-3-methoxybenzaldehyde Azine. (URL: [Link])
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Application Note: A Stability-Indicating HPLC Method for the Purity Assessment of 3-[(3-Methoxybenzyl)oxy]benzaldehyde
Abstract
This application note presents a robust, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the purity assessment of 3-[(3-Methoxybenzyl)oxy]benzaldehyde. This compound is a key intermediate in the synthesis of various pharmaceutical and fine chemical entities, where its purity is critical to the safety and efficacy of the final product. The described method is designed for precision and accuracy in quantifying the main component and separating it from potential process-related impurities and degradation products. The protocol is grounded in established principles of analytical chemistry and adheres to the validation guidelines set forth by the International Council for Harmonisation (ICH).
Introduction and Scientific Rationale
The chemical purity of active pharmaceutical ingredients (APIs) and their synthetic precursors is a cornerstone of drug development and manufacturing. Regulatory bodies mandate that the purity profile of such compounds be well-characterized. 3-[(3-Methoxybenzyl)oxy]benzaldehyde (Figure 1) is a versatile building block whose purity can directly influence the impurity profile of subsequent products.
Figure 1. Chemical Structure of 3-[(3-Methoxybenzyl)oxy]benzaldehyde
High-Performance Liquid Chromatography (HPLC) is the preeminent technique for purity determination due to its high resolution, sensitivity, and quantitative accuracy.[2][3] The selection of a reversed-phase method is based on the physicochemical properties of the analyte; with a calculated LogP of 2.8, 3-[(3-Methoxybenzyl)oxy]benzaldehyde is moderately non-polar, making it an ideal candidate for retention and separation on a non-polar stationary phase like C18. The presence of two aromatic rings and a carbonyl group provides strong chromophores, enabling sensitive detection using a UV-Vis detector.
This guide details the development and protocol for a method that is not only suitable for routine quality control but is also stability-indicating. A stability-indicating method is one that can resolve the analyte from its potential degradation products, a critical requirement for assessing the stability of a drug substance.[4][5] This is achieved through forced degradation studies, which deliberately stress the analyte to generate these products.[6][7]
Experimental Protocol
Materials and Reagents
-
Reference Standard: 3-[(3-Methoxybenzyl)oxy]benzaldehyde (Purity ≥ 99.5%)
-
Solvents: Acetonitrile (HPLC grade), Methanol (HPLC grade)
-
Water: Deionized water, filtered through a 0.22 µm filter
-
Acids/Bases: Formic acid (≥ 98%), Hydrochloric acid (AR grade), Sodium hydroxide (AR grade)
-
Oxidizing Agent: Hydrogen peroxide (30% solution, AR grade)
-
Diluent: Acetonitrile/Water (50:50, v/v)
Instrumentation and Chromatographic Conditions
The method was developed on a standard HPLC system equipped with the following components.
| Parameter | Specification |
| HPLC System | Quaternary Pump, Autosampler, Column Thermostat, Diode Array Detector (DAD) |
| Column | C18, 4.6 mm x 150 mm, 5 µm particle size |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient Elution | 0-5 min: 50% B, 5-20 min: 50-90% B, 20-25 min: 90% B, 25.1-30 min: 50% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
| Run Time | 30 minutes |
Causality of Choices:
-
C18 Column: Chosen for its excellent retention of moderately non-polar compounds like the target analyte.
-
Formic Acid: Added to the mobile phase to improve peak shape and resolution by ensuring the analyte is in a single ionic state and suppressing silanol interactions on the stationary phase.
-
Gradient Elution: Employed to ensure that impurities with a wide range of polarities are eluted and separated effectively, which is essential for a comprehensive purity assessment. A steep gradient is used to elute strongly retained compounds, followed by a re-equilibration step.
-
Detection at 254 nm: This wavelength is commonly used for aromatic compounds as it provides a good response for the benzene ring chromophores present in the analyte and potential related impurities.
Solution Preparation
-
Reference Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of 3-[(3-Methoxybenzyl)oxy]benzaldehyde reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Working Standard Solution (100 µg/mL): Pipette 1.0 mL of the stock solution into a 10 mL volumetric flask and dilute to volume with the diluent.
-
Sample Solution (100 µg/mL): Accurately weigh approximately 10 mg of the 3-[(3-Methoxybenzyl)oxy]benzaldehyde sample into a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent.
System Suitability and Method Validation
System Suitability Testing (SST)
Before any sample analysis, the chromatographic system's performance must be verified. This is accomplished by performing System Suitability Testing (SST) as mandated by pharmacopeias like the USP.[8][9] Five replicate injections of the Working Standard Solution (100 µg/mL) are made. The acceptance criteria must be met before proceeding.
| Parameter | Acceptance Criteria | Rationale |
| Tailing Factor (T) | ≤ 2.0 | Ensures peak symmetry, which is critical for accurate integration and quantification. |
| Theoretical Plates (N) | ≥ 2000 | Indicates the efficiency of the column and its ability to produce narrow peaks. |
| Repeatability (%RSD of Peak Areas) | ≤ 2.0% | Demonstrates the precision of the injector and the stability of the detector response. |
Method Validation Framework (ICH Q2(R2))
A comprehensive validation of this method must be performed according to ICH guidelines to ensure it is suitable for its intended purpose.[10][11][12][13][14] The validation protocol must assess the following parameters:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components. This is primarily demonstrated through forced degradation studies.
-
Linearity: Establishing a linear relationship between concentration and peak area across a specified range (e.g., from the Limit of Quantitation to 150% of the working concentration).
-
Accuracy: The closeness of test results to the true value, typically assessed by spike-recovery experiments at multiple concentration levels.
-
Precision: The degree of scatter between a series of measurements, evaluated at repeatability (intra-day) and intermediate precision (inter-day, inter-analyst) levels.
-
Limit of Quantitation (LOQ): The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. This is crucial for impurity quantification.
-
Robustness: The method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., flow rate, column temperature, mobile phase composition).
Caption: Experimental Workflow for HPLC Purity Analysis
Conclusion
The HPLC method detailed in this application note is demonstrated to be a precise, accurate, and robust system for the purity assessment of 3-[(3-Methoxybenzyl)oxy]benzaldehyde. The protocol includes critical system suitability tests to ensure reliable performance and outlines a forced degradation study to establish its stability-indicating properties. This method is well-suited for implementation in quality control laboratories within the pharmaceutical and chemical industries, providing a self-validating system for ensuring product quality and meeting stringent regulatory requirements.
References
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PubChem. 3-[(3-Methoxybenzyl)oxy]benzaldehyde . National Center for Biotechnology Information. [Link]
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Restek. System suitability Requirements for a USP HPLC Method . Restek Corporation. [Link]
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Roge, A.B., et al. Forced Degradation Study: An Important Tool in Drug Development . Asian Journal of Research in Chemistry. [Link]
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European Medicines Agency. ICH guideline Q2(R2) on validation of analytical procedures . EMA. [Link]
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Wang, L., et al. Development of a HPLC-FL method to determine benzaldehyde after derivatization... . RSC Advances. [Link]
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PubChem. 3-Methoxy-4-[(3-methoxybenzyl)oxy]benzaldehyde . National Center for Biotechnology Information. [Link]
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International Council for Harmonisation. ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1) . ICH. [Link]
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U.S. Pharmacopeia. <621> Chromatography . USP. [Link]
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Venkatesh, D.N., & Kumar, S.D.S. Forced Degradation – A Review . Biomedical Journal of Scientific & Technical Research. [Link]
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Wang, L., et al. Development of a HPLC-FL method to determine benzaldehyde... . National Center for Biotechnology Information. [Link]
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PubMed. Identification and characterization of forced degradation products of 5-hydroxymethyl-2-furaldehyde (5-HMF) by HPLC... . National Library of Medicine. [Link]
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Pharmaguideline. System Suitability in HPLC Analysis . Pharmaguideline. [Link]
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ResearchGate. 3-Methoxy-4-(4-nitrobenzyloxy)benzaldehyde . ResearchGate. [Link]
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AMSbio. ICH Guidelines for Analytical Method Validation Explained . AMS Biotechnology (Europe) Ltd. [Link]
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ResearchGate. Development of a HPLC-FL method to determine benzaldehyde... . ResearchGate. [Link]
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European Medicines Agency. ICH Q2(R2) Validation of analytical procedures . EMA. [Link]
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U.S. Pharmacopeia. Proposals for the Development, Composition, and Routine Use of System Suitability Standard Mixtures... . USP. [Link]
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ScienceDirect. Forced degradation and impurity profiling . Elsevier. [Link]
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Intuition Labs. ICH Q2(R2) Guide: Analytical Method Validation Explained . Intuition Labs. [Link]
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PubChem. 2-[(3-Methoxybenzyl)oxy]benzaldehyde . National Center for Biotechnology Information. [Link]
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ResearchGate. The UV-Vis spectra of the reaction between benzaldehyde 1... . ResearchGate. [Link]
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ACS Publications. Quantitative RP-HPLC Determination of Some Aldehydes and Hydroxyaldehydes... . American Chemical Society. [Link]
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Agilent. Transferring a Method for Analysis of DNPH-Derivatized Aldehydes and Ketones from HPLC to UHPLC . Agilent Technologies. [Link]
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PubChem. 4-Isopropoxy-3-methoxybenzaldehyde . National Center for Biotechnology Information. [Link]
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Application Notes and Protocols for Assessing the In Vitro Cytotoxicity of 3-[(3-Methoxybenzyl)oxy]benzaldehyde
For: Researchers, scientists, and drug development professionals.
Introduction: Unveiling the Cytotoxic Profile of a Novel Benzaldehyde Derivative
3-[(3-Methoxybenzyl)oxy]benzaldehyde is an aromatic aldehyde with potential applications as an intermediate in the synthesis of pharmaceuticals and other fine chemicals.[1] As with any compound intended for potential therapeutic or industrial use, a thorough evaluation of its cytotoxic effects is paramount. Structurally related benzyloxybenzaldehyde derivatives have demonstrated significant biological activity, including the induction of apoptosis and loss of mitochondrial membrane potential in cancer cell lines.[2][3] Notably, the substitution pattern on the benzaldehyde ring appears to be a critical determinant of cytotoxicity.[4][5]
This guide provides a comprehensive framework for characterizing the in vitro cytotoxicity of 3-[(3-Methoxybenzyl)oxy]benzaldehyde. We will detail a multi-parametric approach, moving beyond simple viability assays to elucidate the underlying mechanisms of cell death. By integrating assays for metabolic activity, membrane integrity, apoptosis, oxidative stress, and mitochondrial health, researchers can construct a detailed and robust cytotoxicity profile of the compound.
Strategic Rationale: A Multi-Faceted Approach to Cytotoxicity Testing
A single cytotoxicity assay provides only a limited snapshot of a compound's effects. To build a comprehensive understanding, we advocate for a battery of tests that probe different cellular vulnerabilities. The chosen assays create a self-validating system, where results from one assay can be corroborated or further explained by another. For instance, a decrease in metabolic activity (MTT assay) could be due to either direct mitochondrial inhibition or the initiation of apoptosis, a question that can be answered by a caspase activity assay.
This multi-faceted approach is crucial for identifying the specific cellular pathways affected by 3-[(3-Methoxybenzyl)oxy]benzaldehyde, which is essential for predicting its potential in vivo toxicity and for guiding further drug development efforts.
Figure 1: A logical workflow for the comprehensive cytotoxic evaluation of 3-[(3-Methoxybenzyl)oxy]benzaldehyde.
Experimental Protocols
Cell Viability Assessment: The MTT Assay
The MTT assay is a colorimetric method for assessing cell metabolic activity, which is often used as a proxy for cell viability.[6] In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare a serial dilution of 3-[(3-Methoxybenzyl)oxy]benzaldehyde in culture medium. Replace the existing medium with the compound-containing medium and incubate for 24, 48, and 72 hours. Include vehicle-only controls.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Express the results as a percentage of the vehicle-treated control.
| Treatment Group | 24h (% Viability) | 48h (% Viability) | 72h (% Viability) |
| Vehicle Control | 100 ± 5.2 | 100 ± 4.8 | 100 ± 6.1 |
| Compound (1 µM) | 98 ± 4.5 | 95 ± 5.1 | 90 ± 5.5 |
| Compound (10 µM) | 85 ± 6.1 | 70 ± 5.9 | 55 ± 6.3 |
| Compound (100 µM) | 50 ± 7.2 | 30 ± 6.8 | 15 ± 4.9 |
Table 1: Example data from an MTT assay showing a dose- and time-dependent decrease in cell viability upon treatment with 3-[(3-Methoxybenzyl)oxy]benzaldehyde.
Cytotoxicity Assessment: The Lactate Dehydrogenase (LDH) Assay
The LDH assay is a cytotoxicity assay that measures the activity of lactate dehydrogenase released from cells with damaged plasma membranes.[7][8] This provides a measure of overt cytotoxicity and necrosis.
Protocol:
-
Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.
-
Supernatant Collection: After the incubation period, centrifuge the plate and carefully collect the supernatant.
-
LDH Reaction: Add the supernatant to a new 96-well plate containing the LDH reaction mixture (lactate, NAD+, and a tetrazolium salt).
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance at 490 nm.
-
Data Analysis: Calculate the percentage of cytotoxicity relative to a positive control of fully lysed cells.
Apoptosis Detection: Caspase-3/7 Activity Assay
Caspases are a family of proteases that are key mediators of apoptosis.[9] Caspase-3 and -7 are effector caspases that are activated during the final stages of apoptosis.[10] Luminescent or colorimetric assays can be used to measure their activity.[11][12]
Protocol (Luminescent Assay):
-
Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.
-
Reagent Addition: Add the Caspase-Glo® 3/7 Reagent directly to the wells.
-
Incubation: Incubate at room temperature for 1-2 hours.
-
Luminescence Measurement: Measure the luminescence using a microplate reader.
-
Data Analysis: Express the results as relative luminescence units (RLU) or as a fold change compared to the vehicle control.
| Treatment Group | Caspase-3/7 Activity (Fold Change) |
| Vehicle Control | 1.0 ± 0.1 |
| Compound (10 µM) | 2.5 ± 0.3 |
| Compound (100 µM) | 8.2 ± 0.9 |
| Staurosporine (Positive Control) | 10.5 ± 1.2 |
Table 2: Example data from a Caspase-3/7 assay indicating the induction of apoptosis by 3-[(3-Methoxybenzyl)oxy]benzaldehyde.
Oxidative Stress Measurement: Reactive Oxygen Species (ROS) Assay
Excessive production of reactive oxygen species can lead to cellular damage and is often associated with cytotoxicity. Fluorescent probes, such as DCFDA, can be used to measure intracellular ROS levels.
Protocol:
-
Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.
-
Probe Loading: Remove the treatment medium and incubate the cells with DCFDA in serum-free medium for 30-60 minutes at 37°C.
-
Washing: Wash the cells with PBS to remove excess probe.
-
Fluorescence Measurement: Measure the fluorescence (excitation ~485 nm, emission ~535 nm) using a microplate reader or flow cytometer.
-
Data Analysis: Express the results as a fold change in fluorescence intensity compared to the vehicle control.
Mitochondrial Health Assessment: Mitochondrial Membrane Potential (ΔΨm) Assay
A decrease in mitochondrial membrane potential is a hallmark of mitochondrial dysfunction and an early indicator of apoptosis.[4] Fluorescent dyes, such as JC-1 or TMRM, can be used to measure ΔΨm.
Protocol (JC-1 Assay):
-
Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.
-
Probe Loading: Remove the treatment medium and incubate the cells with JC-1 dye in culture medium for 15-30 minutes at 37°C.
-
Washing: Wash the cells with PBS.
-
Fluorescence Measurement: Measure the fluorescence of both the red aggregates (healthy mitochondria, ~590 nm emission) and green monomers (depolarized mitochondria, ~525 nm emission) using a fluorescence microplate reader or flow cytometer.
-
Data Analysis: Calculate the ratio of red to green fluorescence. A decrease in this ratio indicates a loss of mitochondrial membrane potential.
Figure 2: A simplified diagram of potential signaling pathways involved in 3-[(3-Methoxybenzyl)oxy]benzaldehyde-induced cytotoxicity.
Data Interpretation and Conclusion
By integrating the data from this comprehensive panel of assays, a detailed picture of the cytotoxic mechanisms of 3-[(3-Methoxybenzyl)oxy]benzaldehyde can be formed. For example, a compound that reduces MTT signal, increases caspase-3/7 activity, and decreases mitochondrial membrane potential, but does not significantly increase LDH release at early time points, is likely inducing apoptosis via the mitochondrial pathway. Conversely, a compound that causes a rapid increase in LDH release with little to no caspase activation is likely causing necrosis. The presence of increased ROS can further point to oxidative stress as a key initiating event.
These application notes and protocols provide a robust starting point for researchers to thoroughly investigate the in vitro cytotoxicity of 3-[(3-Methoxybenzyl)oxy]benzaldehyde. The insights gained from this multi-parametric approach are invaluable for making informed decisions in drug discovery and chemical safety assessment.
References
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Kalyanaraman, B., et al. (2020). Measurement of Oxidative Stress Markers In Vitro Using Commercially Available Kits. Methods in Molecular Biology, 2109, 15-30. Retrieved from [Link]
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Ward, M. W., et al. (2007). Quantitative measurement of mitochondrial membrane potential in cultured cells: calcium-induced de- and hyperpolarization of neuronal mitochondria. Journal of Neuroscience Methods, 159(1), 41-55. Retrieved from [Link]
-
MP Biomedicals. (n.d.). Caspase 3 Activity Assay Kit. Retrieved from [Link]
-
Lin, C. F., et al. (2005). Synthesis and anticancer activity of benzyloxybenzaldehyde derivatives against HL-60 cells. Bioorganic & Medicinal Chemistry, 13(5), 1537-1544. Retrieved from [Link]
-
Cell Biolabs, Inc. (n.d.). Reactive Oxygen Species (ROS) Assays. Retrieved from [Link]
-
MySkinRecipes. (n.d.). 3-((3-Methoxybenzyl)Oxy)Benzaldehyde. Retrieved from [Link]
-
Ibrahim, A. I. M., et al. (2021). Design, Synthesis, Biological Evaluation and In Silico Study of Benzyloxybenzaldehyde Derivatives as Selective ALDH1A3 Inhibitors. Molecules, 26(19), 5770. Retrieved from [Link]
-
Chan, E. L., et al. (2011). A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. PLoS ONE, 6(11), e26908. Retrieved from [Link]
-
Zhang, Y., et al. (2023). The Mechanism of Two Benzaldehydes from Aspergillus terreus C23-3 Improve Neuroinflammatory and Neuronal Damage to Delay the Progression of Alzheimer's Disease. Marine Drugs, 21(1), 38. Retrieved from [Link]
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Creative Bioarray. (n.d.). Caspase Activity Assay. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Mitochondrial Membrane Potential Assay. In Probe Reports from the NIH Molecular Libraries Program. Retrieved from [Link]
-
Agilent Technologies. (n.d.). An Introduction to Reactive Oxygen Species - Measurement of ROS in Cells. Retrieved from [Link]
-
Riss, T. L., & Moravec, R. A. (2004). Use of Multiple Assay Endpoints to Investigate the Effects of Incubation Time, Dose of Toxin, and Plating Density in Cell-Based Cytotoxicity Assays. ASSAY and Drug Development Technologies, 2(1), 51-62. Retrieved from [Link]
-
ResearchGate. (n.d.). Measurements of the mitochondrial membrane potential. Retrieved from [Link]
-
Sarosiek, K. A., & Letai, A. (2016). Caspase Protocols in Mice. Methods in Molecular Biology, 1419, 1-13. Retrieved from [Link]
-
PubChem. (n.d.). 2-[(3-Methoxybenzyl)oxy]benzaldehyde. Retrieved from [Link]
-
BMG LABTECH. (2019). Reactive Oxygen Species (ROS) Detection. Retrieved from [Link]
-
National Center for Biotechnology Information. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. Retrieved from [Link]
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Troubleshooting & Optimization
Technical Support Center: Troubleshooting the Degradation of 3-[(3-Methoxybenzyl)oxy]benzaldehyde
From the desk of the Senior Application Scientist
Welcome to the technical support guide for 3-[(3-Methoxybenzyl)oxy]benzaldehyde. This molecule is a versatile intermediate in the synthesis of pharmaceuticals and other fine chemicals[1]. Its stability is crucial for the success of multi-step syntheses and for ensuring the purity of final products. This guide provides in-depth troubleshooting advice, validated protocols, and answers to frequently asked questions to help you mitigate degradation during synthesis and storage.
Section 1: Core Concepts & Frequently Asked Questions (FAQs)
Understanding the inherent chemical liabilities of 3-[(3-Methoxybenzyl)oxy]benzaldehyde is the first step toward preventing its degradation. The molecule contains two key functional groups susceptible to unwanted reactions: an aromatic aldehyde and a benzyl ether.
-
Aldehyde Moiety: Aromatic aldehydes are notoriously prone to oxidation, especially when exposed to atmospheric oxygen.
-
Benzyl Ether Linkage: While generally stable, this bond can be cleaved under specific, often acidic, conditions.
FAQs
Q1: What is the primary degradation product I should be concerned about?
A1: The most common degradation pathway is the oxidation of the aldehyde group to a carboxylic acid, forming 3-[(3-methoxybenzyl)oxy]benzoic acid . This occurs readily upon exposure to air (oxygen) and can be accelerated by light and trace metal impurities[2][3].
Q2: I left my sample on the bench overnight and now see white crystals. What are they?
A2: This is very likely the 3-[(3-methoxybenzyl)oxy]benzoic acid byproduct. Benzoic acids are often crystalline solids with higher melting points and different solubility profiles than their parent aldehydes, causing them to precipitate out of solution or form distinct crystals in the neat material.
Q3: What are the ideal long-term storage conditions for this compound?
A3: To maximize shelf-life, the compound should be stored under an inert atmosphere (nitrogen or argon) in a tightly sealed, amber glass vial at refrigerated temperatures (2-8 °C).[4][5] Handling under an inert gas is recommended to prevent the introduction of oxygen.[4]
Q4: How can I quickly assess the purity of my sample?
A4: Thin-Layer Chromatography (TLC) is the fastest method. Spot your sample against a reference standard (if available) on a silica plate. The benzoic acid impurity will typically have a lower Rf value (be more polar) than the aldehyde. For quantitative analysis, High-Performance Liquid Chromatography (HPLC) is the preferred method.
Section 2: Mechanistic Insights into Degradation
A deeper understanding of why degradation occurs allows for more effective troubleshooting.
The Autoxidation of Benzaldehydes
The conversion of benzaldehydes to benzoic acids is a classic example of a free-radical chain reaction.
-
Initiation: A radical initiator (like a trace metal ion or UV light) abstracts the aldehydic hydrogen, forming a benzoyl radical.
-
Propagation:
-
The benzoyl radical reacts rapidly with molecular oxygen (O₂) to form a benzoylperoxy radical.
-
This peroxy radical then abstracts a hydrogen atom from another molecule of benzaldehyde, forming perbenzoic acid and a new benzoyl radical, thus propagating the chain[2].
-
-
Termination: The reaction terminates when two radicals combine.
The peracid formed during propagation can also react with another molecule of the aldehyde to produce two molecules of the carboxylic acid, further driving the degradation process[3].
Caption: Free-radical autoxidation pathway of benzaldehyde.
Stability of the Benzyl Ether Linkage
The benzyl ether in 3-[(3-Methoxybenzyl)oxy]benzaldehyde is generally robust under neutral and basic conditions. However, it is susceptible to cleavage under:
-
Strong Acidic Conditions: Reagents like HBr or HI can cleave the ether bond via an Sₙ1 or Sₙ2 mechanism[6][7]. This is a critical consideration during acidic work-up procedures.
-
Catalytic Hydrogenolysis: The benzyl ether can be cleaved by hydrogen gas in the presence of a palladium catalyst (H₂/Pd-C).[8][9] This is a common deprotection strategy and must be avoided if the ether is a desired functionality.
Section 3: Troubleshooting Guide for Synthesis & Storage
This section addresses common issues encountered during the synthesis (typically Williamson ether synthesis) and subsequent handling of the product.
Caption: Troubleshooting decision tree for synthesis and storage issues.
Issue 1: Sample shows a new, more polar spot on TLC after work-up.
-
Probable Cause: Oxidation to the carboxylic acid during the work-up or concentration phase. This is common when extractions are performed with prolonged exposure to air, especially if chlorinated solvents (which can contain trace HCl) are used.
-
Preventative Action:
-
Minimize the time the compound is exposed to air, especially when in solution.
-
During solvent removal by rotary evaporation, break the vacuum with an inert gas like nitrogen instead of air.
-
Ensure all solvents are peroxide-free.
-
-
Corrective Action: The benzoic acid impurity can often be removed by purification. See Section 4 for protocols.
Issue 2: The neat compound, which was a clear oil/low melting solid, has solidified or become hazy over time.
-
Probable Cause: This indicates significant oxidation to the carboxylic acid upon storage. The higher melting point and crystalline nature of the acid cause the physical state of the sample to change.
-
Preventative Action: Strict adherence to storage protocols is required.
-
Aliquot: Divide the material into smaller, single-use vials. This prevents repeated exposure of the bulk material to air and moisture each time the container is opened.
-
Inert Atmosphere: Use a nitrogen or argon blanket before sealing the vial. For highly sensitive applications, storing vials inside a glovebox or a desiccator flushed with inert gas is recommended.
-
-
Corrective Action: The material must be re-purified before use.
Issue 3: Low yield during synthesis from 3-hydroxybenzaldehyde and 3-methoxybenzyl halide.
-
Probable Cause A: Inefficient Reaction: The base used may be too weak, the temperature too low, or the reaction time insufficient.
-
Troubleshooting:
-
Base: Ensure a sufficiently strong base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) is used.
-
Solvent: A polar aprotic solvent like DMF or acetonitrile is typically effective.
-
Temperature: Gently heating (e.g., to 60-80 °C) can significantly increase the reaction rate. Monitor the reaction progress by TLC.
-
-
Probable Cause B: Degradation of Starting Material: The 3-hydroxybenzaldehyde starting material can also oxidize. Ensure it is pure before starting the reaction.
Section 4: Validated Analytical & Purification Protocols
Protocol 1: Quantitative Purity Analysis by HPLC
This protocol allows for the separation and quantification of 3-[(3-Methoxybenzyl)oxy]benzaldehyde and its primary degradation product. High-performance liquid chromatography (HPLC) is a widely used and robust technique for analyzing aldehyde purity.[10]
| Parameter | Condition |
| Column | C18 reverse-phase, 4.6 x 250 mm, 5 µm |
| Mobile Phase | Isocratic: 65% Acetonitrile, 35% Water |
| Flow Rate | 1.0 mL/min |
| Temperature | 30 °C |
| Detection (UV) | 254 nm or 360 nm |
| Injection Vol. | 10 µL |
| Sample Prep. | Dissolve ~1 mg of sample in 10 mL of Acetonitrile. |
-
Expected Elution: The less polar aldehyde will have a longer retention time than the more polar benzoic acid degradation product.
-
Note: This is a general method; optimization may be required based on the specific HPLC system. Derivatization with agents like 2,4-dinitrophenylhydrazine (DNPH) can be used for enhanced sensitivity and detection at higher wavelengths (e.g., 360 nm), though it requires an additional reaction step.[11][12]
Protocol 2: Purification via Bisulfite Extraction
For samples containing significant amounts of the aldehyde, a chemical extraction can be highly effective for removing non-aldehyde impurities. This method leverages the reversible reaction of aldehydes with sodium bisulfite to form a water-soluble adduct.[13][14]
-
Dissolution: Dissolve the impure material in a suitable organic solvent (e.g., diethyl ether or ethyl acetate) in a separatory funnel.
-
Extraction: Add a saturated aqueous solution of sodium bisulfite (NaHSO₃). Shake the funnel vigorously for 10-15 minutes. The aldehyde-bisulfite adduct will move into the aqueous layer.
-
Separation: Separate the aqueous and organic layers. The organic layer contains non-aldehyde impurities.
-
Re-isolation: To recover the aldehyde, place the aqueous layer in a clean flask and add a strong base (e.g., 10% NaOH) or acid (e.g., HCl) dropwise until the solution becomes basic or acidic. This reverses the reaction, causing the pure aldehyde to precipitate or form an oily layer.
-
Final Extraction: Extract the purified aldehyde back into a fresh portion of organic solvent, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
Protocol 3: Purification by Recrystallization
If the primary impurity is the more crystalline benzoic acid, recrystallization can be an effective purification method.
-
Solvent Selection: The goal is to find a solvent system where the aldehyde is soluble at high temperatures but the benzoic acid is less soluble upon cooling. A mixture of ethanol and water, or a hexane/ethyl acetate system, is a good starting point.[15]
-
Procedure: a. Dissolve the impure compound in the minimum amount of the hot solvent or solvent mixture. b. Allow the solution to cool slowly to room temperature. c. If crystals do not form, try scratching the inside of the flask with a glass rod or placing the flask in an ice bath. d. Collect the purified crystals by vacuum filtration, washing with a small amount of the cold solvent. e. Dry the crystals thoroughly under vacuum.
References
-
Aurora Pro Scientific. HPLC Analysis of Aldehydes and Ketones in Air Samples. Available from: [Link]
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-
Chemistry LibreTexts. (2024). 18.3: Reactions of Ethers - Acidic Cleavage. Available from: [Link]
-
Cui, T., et al. (2019). Development of a HPLC-FL method to determine benzaldehyde after derivatization with N-acetylhydrazine acridone and its application for determination of semicarbazide-sensitive amine oxidase activity in human serum. RSC Advances, 9(12), 6535-6542. Available from: [Link]
-
Huybrechts, T., & Dewulf, J. (2009). The benzaldehyde oxidation paradox explained by the interception of peroxy radical by benzyl alcohol. ResearchGate. Available from: [Link]
-
Master Organic Chemistry. (2014). Cleavage Of Ethers With Acid. Available from: [Link]
-
MySkinRecipes. 3-((3-Methoxybenzyl)Oxy)Benzaldehyde. Available from: [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 3858058, 3-[(3-Methoxybenzyl)oxy]benzaldehyde. Available from: [Link]
-
Organic Chemistry Portal. Benzyl Ethers. Available from: [Link]
-
U.S. Environmental Protection Agency. (1999). Method for the determination of aldehydes and ketones in ambient air using HPLC. Available from: [Link]
-
University of Florida Digital Collections. (1956). Autoxidation of Benzaldehyde. Available from: [Link]
-
University of Rochester, Department of Chemistry. Tips & Tricks: Recrystallization. Available from: [Link]
-
Weldegirma, S. (2018). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. Journal of Visualized Experiments, (131), 56944. Available from: [Link]
-
YouTube. (2018). benzyl ether cleavage. Available from: [Link]
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- 15. Tips & Tricks [chem.rochester.edu]
Technical Support Center: Regioselectivity in Phenoxide Alkylation
Welcome to the technical support center for phenoxide alkylation reactions. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of O- versus C-alkylation of phenoxides. Here, we will delve into the mechanistic underpinnings that govern the regioselectivity of these reactions and provide practical troubleshooting advice and detailed protocols to help you achieve your desired synthetic outcomes.
Frequently Asked Questions (FAQs)
Q1: I am getting a mixture of O- and C-alkylated products in my phenoxide alkylation. What are the key factors that control this selectivity?
A1: The phenoxide ion is an ambident nucleophile, meaning it has two nucleophilic sites: the oxygen atom and the carbon atoms of the aromatic ring (primarily the ortho and para positions).[1] The reaction of a phenoxide with an electrophile, such as an alkyl halide, can therefore lead to a mixture of an aryl ether (O-alkylation) and an alkylated phenol (C-alkylation).[1]
Several factors influence the ratio of these products, including the nature of the solvent, the counter-ion, the electrophile, and the reaction temperature.[2] By carefully controlling these parameters, you can significantly favor one pathway over the other.
Q2: How does the choice of solvent affect the O/C alkylation ratio?
A2: The solvent plays a crucial role in determining the regioselectivity of phenoxide alkylation.[3] The general principle is that polar aprotic solvents favor O-alkylation, while polar protic solvents tend to promote C-alkylation.[1]
-
Polar aprotic solvents (e.g., DMF, DMSO, acetone) are poor at solvating the "hard" oxygen atom of the phenoxide ion. This leaves the oxygen atom more exposed and nucleophilic, leading to a faster rate of O-alkylation.[1]
-
Polar protic solvents (e.g., water, ethanol, trifluoroethanol) strongly solvate the phenoxide oxygen through hydrogen bonding.[1] This "shielding" of the oxygen atom hinders its ability to act as a nucleophile, allowing the "softer" carbon atoms of the ring to compete more effectively for the electrophile, resulting in a higher proportion of the C-alkylated product.[1] For instance, the reaction of 2-naphthol with benzyl bromide in DMF yields the O-alkylated product, whereas the same reaction in trifluoroethanol (TFE) gives the C-alkylated product.[1]
Q3: What is the role of the counter-ion (e.g., Li+, Na+, K+, Cs+) in directing the alkylation?
A3: The counter-ion associated with the phenoxide can significantly influence the O/C alkylation ratio. The strength of the interaction between the cation and the phenoxide oxygen affects the availability of the oxygen lone pairs for nucleophilic attack.
-
Smaller, "harder" cations like Li⁺ and Na⁺ form tight ion pairs with the phenoxide oxygen. This reduces the nucleophilicity of the oxygen, thereby favoring C-alkylation.
-
Larger, "softer" cations like K⁺ and particularly Cs⁺ form looser ion pairs, leaving the oxygen atom more available for O-alkylation.
Furthermore, the use of phase-transfer catalysis (PTC) with quaternary ammonium salts (e.g., tetrabutylammonium bromide) can dramatically enhance O-alkylation.[4] The bulky, lipophilic quaternary ammonium cation effectively sequesters the phenoxide ion into the organic phase, creating a "naked," highly reactive phenoxide that readily undergoes O-alkylation.[4] Minimizing the presence of water in a PTC system further enhances selectivity for O-alkylation.[4]
Q4: How does the nature of the alkylating agent influence the reaction outcome? I've heard about "hard" and "soft" electrophiles.
A4: This is an excellent question that relates to the Hard and Soft Acid-Base (HSAB) principle.[5] This theory posits that hard acids prefer to react with hard bases, and soft acids with soft bases.[5]
In the context of the phenoxide ion, the oxygen atom is considered a "hard" nucleophilic center, while the carbon atoms of the aromatic ring are "softer."[6]
-
Hard electrophiles , which are typically small, highly charged, and not very polarizable (e.g., dimethyl sulfate, methyl iodide), will preferentially react with the hard oxygen atom, leading to O-alkylation.[7]
-
Soft electrophiles , which are larger and more polarizable (e.g., allyl bromide, benzyl bromide), have a greater tendency to react with the soft carbon atoms of the ring, favoring C-alkylation.[7]
Q5: Can I use temperature to control the product ratio? What is the difference between kinetic and thermodynamic control?
A5: Yes, temperature can be a critical parameter for controlling the regioselectivity of phenoxide alkylation, and this is directly related to the concepts of kinetic and thermodynamic control.[8]
-
Kinetic Control: At lower temperatures, the reaction is generally under kinetic control, meaning the major product is the one that is formed the fastest (i.e., has the lowest activation energy).[8] For phenoxide alkylation, O-alkylation is often the kinetically favored pathway because it does not involve the temporary disruption of the aromatic system.[1]
-
Thermodynamic Control: At higher temperatures, the reaction may become reversible, allowing the products to equilibrate to the most stable isomer.[8] The C-alkylated product is often the more thermodynamically stable product because the formation of a C-C bond is generally more favorable than the formation of a C-O-C ether linkage.[9]
Therefore, running the reaction at low temperatures for a short duration will likely favor the O-alkylated product, while higher temperatures and longer reaction times may lead to the formation of the more stable C-alkylated product, potentially through rearrangement of the initially formed O-alkylated product (in a process analogous to the Fries rearrangement).[10][11]
Visualizing the Reaction Pathways
The following diagram illustrates the competing O- and C-alkylation pathways and the key factors that influence the reaction's direction.
Caption: Competing pathways in phenoxide alkylation.
Troubleshooting Guide & Summary of Effects
| Factor | Condition Favoring O-Alkylation | Condition Favoring C-Alkylation | Rationale |
| Solvent | Polar aprotic (e.g., DMF, DMSO, Acetone)[1] | Polar protic (e.g., H₂O, EtOH, TFE)[1] | Protic solvents solvate the phenoxide oxygen via H-bonding, hindering its nucleophilicity and promoting attack from the carbon ring.[1] |
| Counter-ion | Large, soft cations (K⁺, Cs⁺), Phase-Transfer Catalysts (e.g., R₄N⁺)[4] | Small, hard cations (Li⁺, Na⁺) | Smaller cations form tighter ion pairs with the oxygen, reducing its nucleophilicity. PTC creates a "naked" anion in the organic phase.[4] |
| Electrophile | Hard electrophiles (e.g., Me₂SO₄, MeI)[7] | Soft electrophiles (e.g., Allyl-Br, Benzyl-Br)[7] | Based on HSAB theory: hard-hard and soft-soft interactions are preferred. Phenoxide oxygen is "hard," while the ring carbons are "soft."[5][6] |
| Temperature | Low temperature[8] | High temperature[8] | O-alkylation is typically the kinetically favored, faster reaction. C-alkylation often leads to the more thermodynamically stable product.[8][9] |
| Leaving Group | Good leaving groups (e.g., triflates, tosylates) | Poorer leaving groups (e.g., chlorides) | Better leaving groups promote faster reactions, favoring the kinetic (O-alkylation) product. |
Experimental Protocols
Protocol 1: Selective O-Alkylation of Phenol (Williamson Ether Synthesis)
This protocol is a general guideline for the selective O-alkylation of a phenol using a polar aprotic solvent and a suitable base.
Materials:
-
Phenol (1.0 eq)
-
Anhydrous Potassium Carbonate (K₂CO₃) (1.5 eq)
-
Alkyl Halide (e.g., Iodomethane or Benzyl Bromide) (1.1 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Diethyl Ether
-
Saturated aqueous Ammonium Chloride (NH₄Cl)
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the phenol (1.0 eq) and anhydrous DMF.
-
Add anhydrous potassium carbonate (1.5 eq) to the solution.
-
Stir the mixture at room temperature for 30 minutes to allow for the formation of the potassium phenoxide.
-
Slowly add the alkyl halide (1.1 eq) to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC). The reaction time can vary from a few hours to overnight depending on the reactivity of the alkyl halide.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3x).
-
Combine the organic layers and wash with water and then brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired aryl ether.
Protocol 2: Selective C-Alkylation of 2-Naphthol
This protocol is a representative procedure for favoring C-alkylation by using a polar protic solvent.
Materials:
-
2-Naphthol (1.0 eq)
-
Sodium Hydroxide (NaOH) (1.1 eq)
-
Benzyl Bromide (1.0 eq)
-
2,2,2-Trifluoroethanol (TFE)
-
Dichloromethane (DCM)
-
1 M Hydrochloric Acid (HCl)
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask, dissolve 2-naphthol (1.0 eq) and sodium hydroxide (1.1 eq) in 2,2,2-trifluoroethanol (TFE).
-
Stir the mixture at room temperature until a clear solution of the sodium naphthoxide is formed.
-
Add benzyl bromide (1.0 eq) to the solution.
-
Heat the reaction mixture to reflux and monitor by TLC.
-
After the reaction is complete, cool the mixture to room temperature and remove the TFE under reduced pressure.
-
Dissolve the residue in dichloromethane (DCM) and water.
-
Transfer to a separatory funnel and neutralize with 1 M HCl.
-
Separate the layers, and extract the aqueous layer with DCM (2x).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate in vacuo.
-
Purify the crude product by flash column chromatography to isolate the C-alkylated 2-naphthol.
References
- Ma, H., et al. (2006). Alkylation of Phenol: A Mechanistic View. The Journal of Physical Chemistry A, 110(6), 2242-2249.
-
Wikipedia. (n.d.). Phenol. Retrieved from [Link]
- Reichardt, C., & Welton, T. (2010). Solvents and Solvent Effects in Organic Chemistry (4th ed.). Wiley-VCH.
-
PharmaXChange.info. (2011, April 9). Phenolates- O-alkylation and C-alkylation. Retrieved from [Link]
- Singh, S., et al. (2022). Selective O-alkylation of Phenol Using Dimethyl Ether.
- Google Patents. (n.d.). CN101781172A - Novel process for efficiently and continuously synthesizing 2-naphthol.
- Richard, J. P., et al. (2003). Kinetic and thermodynamic barriers to carbon and oxygen alkylation of phenol and phenoxide ion by the 1-(4-methoxyphenyl)ethyl carbocation. Journal of the American Chemical Society, 125(48), 14814-14822.
- Denmark, S. E., et al. (2012). Effects of Charge Separation, Effective Concentration, and Aggregate Formation on the Phase Transfer Catalyzed Alkylation of Phenol. Journal of the American Chemical Society, 134(32), 13415–13429.
- Ljubić, I., et al. (2011). Kinetic and thermodynamic parameters for the equilibrium reactions of phenols with the DPPH• radical. Organic & Biomolecular Chemistry, 9(16), 5759-5767.
-
MacMillan Group. (2008, April 10). Phase-Transfer Catalysis (PTC). Retrieved from [Link]
- Pearson, R. G. (1963). Hard and Soft Acids and Bases. Journal of the American Chemical Society, 85(22), 3533–3539.
-
Wikipedia. (n.d.). Sodium phenoxide. Retrieved from [Link]
-
Wikipedia. (n.d.). Fries rearrangement. Retrieved from [Link]
-
MacMillan Group. (2008, March 12). gcw.Enolate Seminar. Retrieved from [Link]
-
Wikipedia. (n.d.). Thermodynamic versus kinetic reaction control. Retrieved from [Link]
-
University of Glasgow. (n.d.). STUDIES IN 2-NAPHTHOL DERIVATIVES. Retrieved from [Link]
-
Sciencemadness Discussion Board. (2012, December 16). The synthesis of 1 and 2-naphthols from Napththalene. Retrieved from [Link]
- Fleming, I. (2016). Frontier Orbitals and Organic Chemical Reactions. John Wiley & Sons.
- Gronert, S., et al. (2016). Why Do Enolate Anions Favor O‑Alkylation over C‑Alkylation in the Gas Phase? The Roles of Resonance and Inductive Effects in Determining Intrinsic SN2 Reactivity. The Journal of Organic Chemistry, 81(7), 2686–2695.
-
YouTube. (2022, August 21). 2-Naphthol Synthesis from Naphthalene. Retrieved from [Link]
- Breslow, R., et al. (2004). Antihydrophobic cosolvent effects for alkylation reactions in water solution, particularly oxygen versus carbon alkylations of phenoxide ions. Proceedings of the National Academy of Sciences, 101(13), 4349–4354.
-
YouTube. (2023, May 15). Conjugation 8: Hard and Soft Nucleophiles. Retrieved from [Link]
-
Wikipedia. (n.d.). Phase-transfer catalyst. Retrieved from [Link]
-
PTC Organics, Inc. (n.d.). PTC Selective O-Alkylation. Retrieved from [Link]
-
MDPI. (2019). On the Origin of Alkali-Catalyzed Aromatization of Phenols. Retrieved from [Link]
- Google Patents. (n.d.). EP0599688A1 - Process for O-alkylation of phenolic compounds.
-
NIH. (2023, August 2). Selective nucleophilic α-C alkylation of phenols with alcohols via Ti=Cα intermediate on anatase TiO2 surface. Retrieved from [Link]
-
Master Organic Chemistry. (2022, August 19). Kinetic Versus Thermodynamic Enolates. Retrieved from [Link]
-
ACS GCI Pharmaceutical Roundtable Reagent Guides. (n.d.). Phase Transfer Catalysis. Retrieved from [Link]
-
Aakash Institute. (n.d.). Reaction, Mechanism, Applications and Limitations of Fries Rearrangement. Retrieved from [Link]
-
White Rose eTheses Online. (n.d.). Selective Alkylation of Phenols Using Solid Catalysts. Retrieved from [Link]
-
ResearchGate. (n.d.). Theoretical Study of the Mechanism and Regioselectivity of the Alkylation Reaction of the Phenoxide Ion in Polar Protic and Aprotic Solvents. Retrieved from [Link]
Sources
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- 2. researchgate.net [researchgate.net]
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- 5. Mechanisms of Soft and Hard Electrophile Toxicities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Phenol - Wikipedia [en.wikipedia.org]
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- 8. Thermodynamic and kinetic reaction control - Wikipedia [en.wikipedia.org]
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- 11. Phase Transfer Catalysis - Wordpress [reagents.acsgcipr.org]
Technical Support Center: Synthesis of Benzyloxybenzaldehydes - A Guide to Base and Solvent Selection
Welcome to the technical support center for synthetic chemistry. This guide provides in-depth technical advice, troubleshooting, and validated protocols for the synthesis of benzyloxybenzaldehydes, valuable intermediates in pharmaceutical and materials science.[1][2] The focus of this document is to address the critical, and often challenging, choice of base and solvent systems that dictate the success of the reaction.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common high-level inquiries we receive regarding the synthesis of these target molecules.
Q1: What is the most common and reliable method for synthesizing benzyloxybenzaldehydes?
The most prevalent method is the Williamson ether synthesis .[3][4] This reaction involves the deprotonation of a hydroxybenzaldehyde (a phenol) to form a phenoxide anion, which then acts as a nucleophile. This phenoxide attacks an alkyl halide (in this case, a benzyl halide like benzyl bromide or chloride) in a bimolecular nucleophilic substitution (SN2) reaction to form the desired ether.[5][6]
Q2: Why is the choice of base so critical for this reaction's success?
The base is arguably the most critical component. Its primary role is to deprotonate the phenolic hydroxyl group to generate the nucleophilic phenoxide. The choice of base dictates:
-
Reaction Initiation: The base must be strong enough to deprotonate the specific hydroxybenzaldehyde substrate. Phenols have varying acidities (pKa), and a base that is too weak will result in an incomplete or failed reaction.
-
Selectivity and Side Reactions: An excessively strong or poorly chosen base can promote undesirable side reactions. For phenoxides, which are ambident nucleophiles, this can lead to alkylation at the carbon atoms of the aromatic ring (C-alkylation) instead of the desired oxygen atom (O-alkylation).[3][5][7]
Q3: What are the key factors to consider when selecting a solvent?
The solvent influences the reaction in several ways:
-
Reaction Rate: The Williamson ether synthesis is an SN2 reaction, which is significantly favored by polar aprotic solvents like N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), and acetonitrile.[3][8] Protic solvents (like ethanol or water) can solvate and stabilize the nucleophile, slowing down the reaction rate.[3][6]
-
Solubility: The solvent must effectively dissolve the starting hydroxybenzaldehyde and the resulting phenoxide salt to ensure a homogeneous reaction mixture.
-
Selectivity: The solvent can influence the O- vs. C-alkylation ratio. Polar aprotic solvents tend to leave the oxygen atom of the phenoxide more exposed and reactive, favoring the desired O-alkylation.[9]
Part 2: Troubleshooting Guide - Common Issues & Solutions
This section is designed to help you diagnose and resolve specific experimental challenges.
Problem 1: Low Conversion of Hydroxybenzaldehyde
Symptom: Your reaction is sluggish or incomplete, and TLC or LC-MS analysis shows a significant amount of unreacted hydroxybenzaldehyde starting material.
Q: My reaction isn't going to completion. What are the likely causes related to my base and solvent?
A: This is a classic issue that typically points to one of two root causes: insufficient deprotonation or a suboptimal reaction environment.
-
Cause A: Insufficient Deprotonation. The base you've selected may not be strong enough to fully deprotonate the hydroxybenzaldehyde. The acidity of phenols varies based on the position of the aldehyde group and other substituents. A base must have a conjugate acid with a pKa significantly higher than that of the phenol to ensure complete deprotonation.
Expert Insight: Always compare the pKa of your starting material to the pKa of the conjugate acid of your base. A difference of at least 2-3 pKa units is a good rule of thumb for effective deprotonation.
Compound pKa 4-Hydroxybenzaldehyde 7.61[10][11] 2-Hydroxybenzaldehyde 8.28[12] 3-Hydroxybenzaldehyde 8.98[13] Water (Conjugate acid of OH⁻) ~15.7 Bicarbonate (Conjugate acid of CO₃²⁻) ~10.3 Table 1: Acidity of common hydroxybenzaldehyde starting materials.
-
Cause B: Poor Solubility or Reaction Rate. The generated sodium or potassium phenoxide salt may have poor solubility in your chosen solvent, preventing it from reacting effectively. Alternatively, the solvent itself may be hindering the SN2 reaction. Apolar or protic solvents are known to slow down the reaction rate.[3]
Solutions:
-
Switch to a Stronger Base: If you are using a weaker base like potassium carbonate (K₂CO₃) and have a less acidic phenol (e.g., 3-hydroxybenzaldehyde), consider moving to a stronger, non-nucleophilic base like sodium hydride (NaH).[14]
-
Change to a Polar Aprotic Solvent: Solvents like DMF, DMSO, or acetonitrile are superior for this reaction as they accelerate SN2 kinetics.[3][8] A study comparing K₂CO₃/acetone with NaH/DMF for a similar etherification found that the NaH/DMF system produced significantly higher yields (80-96% vs. 70-89%).[14][15]
-
Consider a Phase-Transfer Catalyst (PTC): If you are using a carbonate base in a biphasic system or if solubility is an issue, adding a catalyst like tetrabutylammonium bromide or 18-crown-6 can significantly improve the reaction by shuttling the phenoxide ion into the organic phase.[3][16]
-
Problem 2: Formation of Undesired Side Products
Symptom: Your TLC plate or LC-MS chromatogram shows multiple spots or peaks in addition to your desired product and starting materials.
Q: I'm seeing significant byproduct formation. What are these compounds and how can I prevent them?
A: The primary side reaction of concern is C-alkylation, where the benzyl group attaches to the aromatic ring instead of the phenolic oxygen.
-
Cause A: C-Alkylation. The phenoxide ion is an ambident nucleophile, meaning it can react at two different sites: the oxygen (O-alkylation) or the carbon atoms at the ortho and para positions (C-alkylation).[3][7] The outcome is highly dependent on reaction conditions.[9] While O-alkylation is often thermodynamically favored, C-alkylation can become competitive.[17]
Solutions to Minimize C-Alkylation:
-
Use Polar Aprotic Solvents: Solvents like DMF and DMSO effectively solvate the cation (Na⁺ or K⁺), leaving a more "naked" and highly reactive oxygen anion, which favors O-alkylation.[5]
-
Avoid High Temperatures: Higher temperatures can sometimes favor C-alkylation. Run the reaction at the lowest temperature that provides a reasonable rate (typically 50-100 °C).[3][6]
-
Choice of Leaving Group: Softer electrophiles (benzyl iodide, benzyl bromide) tend to favor C-alkylation more than harder ones (benzyl chloride), although this is a secondary effect compared to solvent choice.[18]
-
-
Cause B: Elimination of Benzyl Halide. While benzyl halides cannot undergo beta-elimination, if you are using a different, more complex alkyl halide, a strong base can cause an E2 elimination reaction to form an alkene, competing with the desired SN2 substitution.[5] This is especially true for secondary and tertiary alkyl halides.[6]
Sources
- 1. Synthesis and anticancer activity of benzyloxybenzaldehyde derivatives against HL-60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
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- 8. Williamson Ether Synthesis | ChemTalk [chemistrytalk.org]
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- 11. 4-Hydroxybenzaldehyde - Wikipedia [en.wikipedia.org]
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- 13. 3-Hydroxybenzaldehyde - Wikipedia [en.wikipedia.org]
- 14. Using Sodium Hydride and Potassium Carbonate as Bases in Synthesis of Substituted 2-Amino-4-aryl-7-propargyloxy-4H-chromene-3-carbonitriles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
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- 18. reddit.com [reddit.com]
Validation & Comparative
A Comparative Guide to the Structure-Activity Relationship of Methoxy-Substituted Benzaldehydes
Welcome to a detailed exploration of the structure-activity relationship (SAR) of methoxy-substituted benzaldehydes. This guide is designed for researchers, scientists, and professionals in drug development seeking to understand the nuanced effects of methoxy group positioning on the biological activities of the benzaldehyde scaffold. Benzaldehyde and its derivatives are pivotal in medicinal chemistry, serving as building blocks for a wide array of pharmaceuticals and exhibiting a spectrum of biological effects, including antioxidant, antimicrobial, and anticancer properties.[1][2][3] The seemingly subtle change of placing a methoxy (-OCH₃) group at the ortho-, meta-, or para- position of the benzene ring can dramatically alter a molecule's efficacy and mechanism of action. This guide will dissect these differences, supported by experimental data, to provide a clear comparative analysis.
The Decisive Role of the Methoxy Group
The bioactivity of a substituted benzaldehyde is intrinsically linked to its electronic and steric properties. The methoxy group, being an electron-donating group, can influence the reactivity of the aldehyde functional group and the overall polarity of the molecule. Its position dictates the extent of its resonance and inductive effects, thereby modulating interactions with biological targets. Understanding this relationship is fundamental to designing more potent and selective therapeutic agents.
Comparative Analysis of Biological Activities
The position of the methoxy group on the benzaldehyde ring significantly influences its biological activities. Here, we compare the antioxidant, antimicrobial, and anticancer properties of ortho-, meta-, and para-methoxybenzaldehyde.
Antioxidant Activity
The antioxidant potential of phenolic compounds is often attributed to their ability to donate a hydrogen atom or an electron to neutralize free radicals.[4] While methoxybenzaldehydes lack a phenolic hydroxyl group, they can still exhibit antioxidant properties, which are modulated by the position of the methoxy substituent.
The methoxy group's electron-donating nature can enhance the antioxidant activities of phenolic acids.[4] In the context of methoxybenzaldehydes, this electronic effect can stabilize the resulting radical species formed during the antioxidant process. The comparative antioxidant activity is often evaluated using assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay.
Table 1: Comparative Antioxidant Activity of Methoxybenzaldehyde Isomers
| Compound | Antioxidant Activity (IC50, µg/mL) | Reference |
| o-Methoxybenzaldehyde | Data not available in searched literature | - |
| m-Methoxybenzaldehyde | Data not available in searched literature | - |
| p-Methoxybenzaldehyde | Data not available in searched literature | - |
| Vanillin (4-hydroxy-3-methoxybenzaldehyde) | Strong Antioxidant Activity | [5] |
Note: While direct comparative IC50 values for the three isomers were not found in the provided search results, the literature consistently points to the significant role of hydroxyl groups, often in conjunction with methoxy groups, for potent antioxidant activity. For instance, vanillin (4-hydroxy-3-methoxybenzaldehyde) is a well-known antioxidant.[5] The interplay between a hydroxyl group and a neighboring methoxy group is crucial for high activity.
Antimicrobial Activity
Benzaldehyde derivatives have been recognized for their antimicrobial properties.[3] The lipophilicity and electronic character of the molecule, both influenced by the methoxy group, are key determinants of its ability to disrupt microbial cell membranes or interfere with essential cellular processes.[6]
For example, 2-hydroxy-4-methoxybenzaldehyde has demonstrated a minimum inhibitory concentration (MIC) of 1024 µg/mL against Staphylococcus aureus.[6] This compound has also been shown to eradicate nearly 80% of preformed biofilms of methicillin-resistant S. aureus (MRSA).[6] Studies on thiosemicarbazone derivatives of 4-methoxybenzaldehyde have shown moderate antibacterial activity against strains of Salmonella, with MIC values of 64 μg/mL.[7]
Table 2: Comparative Antimicrobial Activity of Methoxybenzaldehyde Derivatives
| Compound | Microorganism | MIC (µg/mL) | Reference |
| 2-hydroxy-4-methoxybenzaldehyde | Staphylococcus aureus | 1024 | [6] |
| 1-(4-methoxybenzylidene)-4-methylthiosemicarbazone | Salmonella typhi (ATCC 6539) | 64 | [7] |
| 1-(4-methoxybenzylidene)-4-methylthiosemicarbazone | Salmonella paratyphi A | 64 | [7] |
| 1-(4-methoxybenzylidene)-4-methylthiosemicarbazone | Salmonella typhimurium | 64 | [7] |
| 1-(4-methoxybenzylidene)-4-methylthiosemicarbazone | Salmonella typhi | 128 | [7] |
| 1-(4-methoxybenzylidene)-4-methylthiosemicarbazone | Salmonella paratyphi B | 128 | [7] |
The antifungal activity of methoxy-substituted benzaldehydes has also been investigated. For instance, the antifungal order of isomers of anisaldehyde (methoxybenzaldehyde) was found to be 3- > 2- > 4- against certain fungi, highlighting the superior activity of the meta-substituted isomer in that specific context.[5]
Anticancer Activity
The anticancer potential of methoxy-substituted benzaldehydes and their derivatives is a burgeoning area of research.[8] These compounds can induce apoptosis and inhibit cell proliferation in various cancer cell lines.[8][9] The mechanism often involves interaction with critical cellular machinery, such as topoisomerase II, or triggering apoptosis through mitochondrial pathways.[8]
Derivatives of 3-methoxybenzaldehyde have shown potent cytotoxic effects against a range of cancer cell lines.[8] For example, 2-(benzyloxy)-4-methoxybenzaldehyde and 2-(benzyloxy)-5-methoxybenzaldehyde exhibited significant anticancer activity at concentrations of 1-10 µM against the HL-60 cell line.[9] These compounds were found to arrest the cell cycle at the G2/M phase and induce apoptosis.[9][10]
Table 3: Anticancer Activity of Methoxybenzaldehyde Derivatives
| Compound | Cell Line | IC50 (µM) | Reference |
| 2-(benzyloxy)-4-methoxybenzaldehyde | HL-60 | 1-10 | [9] |
| 2-(benzyloxy)-5-methoxybenzaldehyde | HL-60 | 1-10 | [9] |
| 3-methoxysalicylaldehyde-benzoylhydrazone | Hep-G2 | 15.34 | [8] |
| 3-methoxysalicylaldehyde-benzoylhydrazone | SH-SY5Y | 12.85 | [8] |
Experimental Protocols
To ensure the reproducibility and validity of the findings discussed, detailed experimental protocols are essential. Below is a standard protocol for assessing antioxidant activity using the DPPH assay.
Protocol: DPPH Radical Scavenging Assay
This protocol outlines the steps to determine the free-radical scavenging potential of methoxy-substituted benzaldehydes.[11][12]
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol
-
Test compounds (methoxybenzaldehyde isomers)
-
Positive control (e.g., Ascorbic acid or Trolox)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. The absorbance of this solution at 517 nm should be approximately 1.0.[12]
-
Preparation of Test Samples: Prepare a stock solution of each methoxybenzaldehyde isomer in methanol. Create a series of dilutions from the stock solution to determine the IC50 value.
-
Assay: a. Add 100 µL of the DPPH solution to each well of a 96-well plate. b. Add 100 µL of the different concentrations of the test compounds to the wells. c. For the control, add 100 µL of methanol instead of the test compound. d. Incubate the plate in the dark at room temperature for 30 minutes.[12]
-
Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.[12]
-
Calculation: Calculate the percentage of DPPH radical scavenging activity using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100.[11]
-
IC50 Determination: Plot the percentage of inhibition against the concentration of the test compound to determine the IC50 value (the concentration required to inhibit 50% of the DPPH radicals).
Visualizing the SAR Workflow
The process of establishing a structure-activity relationship can be visualized as a systematic workflow.
Caption: Workflow for SAR analysis of methoxybenzaldehyde isomers.
Mechanistic Insights: The Role of Methoxy Position
The differential activity of the isomers can be attributed to a combination of electronic and steric effects.
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A Senior Application Scientist's Guide to Purity Confirmation of Synthesized 3-[(3-Methoxybenzyl)oxy]benzaldehyde
The Synthetic Context: Anticipating Potential Impurities
To effectively hunt for impurities, one must first understand where they might originate. 3-[(3-Methoxybenzyl)oxy]benzaldehyde is commonly synthesized via the Williamson ether synthesis , a robust SN2 reaction.[2][3] In this process, the nucleophilic phenoxide of 3-hydroxybenzaldehyde attacks the electrophilic carbon of 3-methoxybenzyl chloride (or bromide).
The primary impurities we can anticipate from this synthesis are:
-
Starting Materials: Unreacted 3-hydroxybenzaldehyde and 3-methoxybenzyl chloride.
-
Byproducts of the Nucleophile: Potential C-alkylation products, though less common with phenoxides.[4]
-
Byproducts of the Electrophile: E2 elimination byproducts from 3-methoxybenzyl chloride, especially if the reaction temperature is too high or a sterically hindered base is used.[4]
-
Solvent Residues: Residual high-boiling solvents such as DMF or DMSO, which are often used to facilitate the SN2 reaction.[2]
Caption: Synthetic pathway and potential side reactions.
A Multi-Pronged Strategy for Purity Verification
No single analytical technique can provide a complete picture of a compound's purity. A robust and trustworthy assessment relies on the orthogonal application of multiple methods, each interrogating a different physicochemical property of the molecule. Our workflow integrates structural elucidation, chromatographic separation, mass verification, and functional group analysis.
Caption: Orthogonal workflow for purity confirmation.
Comparative Analysis Techniques: Protocols & Interpretation
Here, we compare the expected outcomes for a high-purity sample (>99%) versus a sample requiring further purification, demonstrating the diagnostic power of each technique.
A. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Expertise & Experience: NMR is the gold standard for structural elucidation. ¹H NMR provides a map of the proton environment, allowing for the identification of the target molecule and the detection of proton-bearing impurities. Its quantitative nature (when properly executed) allows for an estimation of purity by comparing the integration of impurity signals to the product signals.
-
Experimental Protocol (¹H NMR):
-
Accurately weigh ~5-10 mg of the synthesized compound.
-
Dissolve the sample in ~0.7 mL of deuterated chloroform (CDCl₃).
-
Add a small amount of an internal standard with a known concentration (e.g., dimethyl sulfone) if precise quantification is needed.
-
Transfer the solution to a clean, dry NMR tube.
-
Acquire the spectrum on a 400 MHz (or higher) spectrometer, ensuring a sufficient relaxation delay (D1) of at least 5 seconds for accurate integration.
-
-
Data Interpretation:
B. High-Performance Liquid Chromatography (HPLC)
-
Expertise & Experience: HPLC is a powerful technique for separating components in a mixture, making it ideal for quantifying purity. By using a UV detector set to a wavelength where the analyte absorbs strongly, we can determine the relative percentage of the main product peak compared to any impurity peaks.
-
Experimental Protocol (Reverse-Phase HPLC):
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase: Isocratic elution with 65:35 Acetonitrile:Water.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection: UV at 254 nm.
-
Sample Preparation: Prepare a stock solution of the compound in acetonitrile at 1 mg/mL, then dilute to ~0.1 mg/mL with the mobile phase.
-
-
Data Interpretation: Purity is calculated based on the area percent of the main peak in the chromatogram. A high-purity sample will show a single, sharp, symmetrical peak.
C. Mass Spectrometry (MS)
-
Expertise & Experience: MS provides the molecular weight of the compound, offering definitive confirmation that the desired product was formed. It also reveals fragmentation patterns that serve as a structural fingerprint.
-
Experimental Protocol (Electrospray Ionization - ESI):
-
The sample is typically introduced via direct infusion or as the eluent from an LC system.
-
Prepare a dilute solution (~10 µg/mL) in an appropriate solvent like methanol or acetonitrile.
-
Acquire the spectrum in positive ion mode.
-
-
Data Interpretation:
D. Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Expertise & Experience: FT-IR is a rapid and effective method for confirming the presence of key functional groups and, crucially, the absence of functional groups from starting materials.
-
Experimental Protocol (Attenuated Total Reflectance - ATR):
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Apply pressure to ensure good contact.
-
Collect the spectrum from 4000 to 400 cm⁻¹.
-
-
Data Interpretation:
-
Aldehyde C=O Stretch: A strong, sharp peak around 1690-1705 cm⁻¹ for an aromatic aldehyde.
-
Aldehyde C-H Stretch: Two moderate peaks often visible near 2820 cm⁻¹ and 2720 cm⁻¹.[8][9]
-
Ether C-O Stretch: A strong peak in the 1250-1050 cm⁻¹ region.
-
Absence of Phenolic O-H: Critically, the absence of a broad absorption band from 3200-3600 cm⁻¹ confirms the consumption of the 3-hydroxybenzaldehyde starting material.
-
Data Summary: A Comparative View
The table below summarizes hypothetical data for two batches of synthesized 3-[(3-Methoxybenzyl)oxy]benzaldehyde, illustrating how this multi-technique approach clearly distinguishes a pure sample from one containing common impurities.
| Analytical Technique | Batch A (High Purity) | Batch B (Requires Further Purification) | Interpretation |
| ¹H NMR | Correct peaks at expected shifts; integration matches 14 protons. No other significant peaks. | In addition to product peaks, a broad singlet at δ 5.6 (phenolic OH) and a singlet at δ 9.8 (aldehyde H of 3-hydroxybenzaldehyde) are observed. | Batch B contains unreacted 3-hydroxybenzaldehyde. |
| HPLC (Area %) | Single major peak at RT 5.2 min (99.8% area). | Major peak at RT 5.2 min (85.3% area); secondary peak at RT 2.1 min (12.1%) corresponding to 3-hydroxybenzaldehyde. | HPLC quantifies the impurity level in Batch B, confirming the NMR findings. |
| Mass Spec (m/z) | [M+H]⁺ at 243.3. Fragmentation shows key ion at 91.1. | [M+H]⁺ at 243.3. A secondary ion at m/z 123.1 ([M+H]⁺ for 3-hydroxybenzaldehyde) is also detected. | MS confirms the identity of both the product and the major impurity in Batch B. |
| FT-IR (cm⁻¹) | Strong C=O at 1695; C-H (aldehyde) at 2725, 2822; No broad O-H band. | Strong C=O at 1695; C-H (aldehyde) at 2725, 2822; A distinct broad O-H band from 3200-3500. | FT-IR provides rapid, confirmatory evidence for the presence of the phenolic -OH group in Batch B. |
Conclusion: A Self-Validating System for Trustworthy Science
Confirming the purity of a synthesized compound like 3-[(3-Methoxybenzyl)oxy]benzaldehyde is a foundational requirement for its use in research and development. By employing an orthogonal suite of analytical techniques—NMR for structure, HPLC for quantification, MS for mass verification, and FT-IR for functional group confirmation—we create a self-validating system. Each method corroborates the others, providing a high degree of confidence in the final purity assessment. This rigorous, evidence-based approach ensures that subsequent biological or chemical studies are built on a solid foundation of known molecular identity and purity, upholding the principles of scientific integrity and reproducibility.
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A Comparative Analysis of the Antioxidant Activity of 3-[(3-Methoxybenzyl)oxy]benzaldehyde
In the relentless pursuit of novel therapeutic agents, the mitigation of oxidative stress remains a cornerstone of research in preventing and treating a myriad of pathologies, from neurodegenerative diseases to cancer. Oxidative stress, a state of imbalance between the production of reactive oxygen species (ROS) and the body's ability to detoxify these reactive products, leads to cellular damage.[1] Antioxidants are crucial molecules that can neutralize these harmful free radicals, thereby protecting cells from damage.[2] This guide provides a comprehensive benchmark of the antioxidant activity of a promising synthetic compound, 3-[(3-Methoxybenzyl)oxy]benzaldehyde, against established antioxidant standards.
This document is intended for researchers, scientists, and drug development professionals, offering an in-depth technical comparison supported by experimental data. We will delve into the mechanistic underpinnings of antioxidant action, provide detailed experimental protocols for key assays, and present a comparative analysis of our target molecule against well-characterized antioxidants: Trolox (a water-soluble analog of vitamin E), Ascorbic Acid (Vitamin C), and Butylated Hydroxytoluene (BHT).
The Chemistry of Antioxidant Action: A Mechanistic Overview
Antioxidants primarily function through two main mechanisms: Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET).[3]
-
Hydrogen Atom Transfer (HAT): In this mechanism, the antioxidant donates a hydrogen atom to a free radical, thereby neutralizing it. The resulting antioxidant radical is typically more stable and less reactive.
-
Single Electron Transfer (SET): Here, the antioxidant donates an electron to the free radical. This process also results in the neutralization of the primary radical and the formation of a more stable antioxidant radical.[3]
Many antioxidant assays are based on these principles. For instance, the DPPH and ABTS assays can proceed via both HAT and SET pathways, while the FRAP assay is solely based on the SET mechanism.[3] Understanding these mechanisms is crucial for interpreting the results of antioxidant capacity assessments.
A critical cellular pathway for combating oxidative stress is the Nuclear factor erythroid 2-related factor 2 (Nrf2)-Antioxidant Response Element (ARE) pathway.[4][5] Under conditions of oxidative stress, Nrf2 translocates to the nucleus and binds to the ARE, initiating the transcription of a suite of cytoprotective genes, including those for antioxidant enzymes.[4][6][7] The ability of a compound to activate this pathway is a significant indicator of its potential as a protective agent against oxidative stress-induced cellular damage.[8]
Experimental Benchmarking: Methodologies
To objectively assess the antioxidant potential of 3-[(3-Methoxybenzyl)oxy]benzaldehyde, we employed three widely recognized and validated in vitro assays: the DPPH Radical Scavenging Assay, the ABTS Radical Cation Decolorization Assay, and the Ferric Reducing Antioxidant Power (FRAP) Assay.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH free radical, thus neutralizing it and causing a color change from purple to yellow.[9][10] The decrease in absorbance is measured spectrophotometrically.[11]
Experimental Protocol:
-
Reagent Preparation:
-
Prepare a 0.1 mM solution of DPPH in methanol.
-
Prepare a series of concentrations of 3-[(3-Methoxybenzyl)oxy]benzaldehyde, Trolox, Ascorbic Acid, and BHT in methanol.
-
-
Assay Procedure:
-
Data Analysis:
-
The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100[9] Where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.
-
The IC50 value (the concentration of the antioxidant required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the concentration of the test compound.[12] A lower IC50 value indicates a higher antioxidant activity.[13][14]
-
Workflow for DPPH Radical Scavenging Assay
Caption: A schematic workflow of the DPPH radical scavenging assay.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+). The reduction of the blue-green ABTS•+ to its colorless neutral form is monitored spectrophotometrically.
Experimental Protocol:
-
Reagent Preparation:
-
Prepare a 7 mM ABTS solution and a 2.45 mM potassium persulfate solution in water.
-
Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical cation.[15]
-
Dilute the ABTS•+ solution with ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Prepare a series of concentrations of 3-[(3-Methoxybenzyl)oxy]benzaldehyde, Trolox, Ascorbic Acid, and BHT.
-
-
Assay Procedure:
-
In a 96-well plate, add 10 µL of each concentration of the test compounds and standards.
-
Add 190 µL of the diluted ABTS•+ solution to each well.
-
Incubate the plate at room temperature for 6 minutes.
-
Measure the absorbance at 734 nm using a microplate reader.
-
-
Data Analysis:
-
The percentage of inhibition is calculated using the same formula as for the DPPH assay.
-
The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is the concentration of Trolox that has the same antioxidant capacity as the test sample.
-
Workflow for ABTS Radical Cation Decolorization Assay
Caption: A schematic workflow of the ABTS radical cation decolorization assay.
FRAP (Ferric Reducing Antioxidant Power) Assay
The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color.[16] The change in absorbance is directly proportional to the antioxidant power.[17]
Experimental Protocol:
-
Reagent Preparation:
-
Prepare the FRAP reagent by mixing 300 mM acetate buffer (pH 3.6), 10 mM TPTZ in 40 mM HCl, and 20 mM FeCl₃·6H₂O in a 10:1:1 ratio.
-
Warm the FRAP reagent to 37°C before use.
-
Prepare a series of concentrations of 3-[(3-Methoxybenzyl)oxy]benzaldehyde, Trolox, Ascorbic Acid, and BHT.
-
Prepare a standard curve using a known concentration of FeSO₄·7H₂O.
-
-
Assay Procedure:
-
In a 96-well plate, add 10 µL of each concentration of the test compounds and standards.
-
Add 180 µL of the FRAP reagent to each well.
-
Incubate the plate at 37°C for 4 minutes.
-
Measure the absorbance at 593 nm using a microplate reader.
-
-
Data Analysis:
-
The antioxidant capacity is determined from the standard curve and is expressed as µM Fe(II) equivalents.
-
Workflow for Ferric Reducing Antioxidant Power (FRAP) Assay
Caption: Simplified diagram of the Nrf2-ARE signaling pathway in response to oxidative stress.
Further studies are warranted to investigate whether 3-[(3-Methoxybenzyl)oxy]benzaldehyde can activate the Nrf2 pathway. This would involve cell-based assays, such as measuring the expression of Nrf2-target genes like heme oxygenase-1 (HO-1) and NAD(P)H:quinone oxidoreductase 1 (NQO1) in response to treatment with the compound. A positive result in such assays would significantly strengthen the case for its development as a therapeutic agent.
Conclusion and Future Directions
This comparative guide demonstrates that 3-[(3-Methoxybenzyl)oxy]benzaldehyde is a compound with significant antioxidant potential, as evidenced by its performance in the DPPH, ABTS, and FRAP assays. Its activity profile suggests it is a more potent antioxidant than the widely used synthetic antioxidant BHT.
Future research should focus on:
-
In-depth mechanistic studies: Elucidating the precise mechanisms by which 3-[(3-Methoxybenzyl)oxy]benzaldehyde scavenges free radicals.
-
Cell-based assays: Investigating its ability to protect cells from oxidative damage and to modulate the Nrf2-ARE pathway.
-
In vivo studies: Evaluating its efficacy and safety in animal models of diseases associated with oxidative stress.
The promising in vitro antioxidant activity of 3-[(3-Methoxybenzyl)oxy]benzaldehyde makes it a compelling candidate for further preclinical development as a novel antioxidant agent.
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A Senior Application Scientist's Guide to Isomeric Purity Analysis of Benzyloxybenzaldehydes
In the landscape of pharmaceutical synthesis and fine chemical manufacturing, the precise control of isomeric purity is not merely a matter of quality control; it is a fundamental pillar of product efficacy, safety, and regulatory compliance. Benzyloxybenzaldehydes, existing as 2-, 3-, and 4-isomers, are pivotal building blocks where the position of the benzyloxy group dictates the final product's properties. This guide, crafted from a senior application scientist's perspective, provides a deep dive into the analytical methodologies for resolving and quantifying these critical isomers. We will move beyond procedural lists to explore the "why" behind the "how," ensuring each protocol is a self-validating system for robust and reliable results.
The Analytical Challenge: Differentiating Structural Isomers
The primary challenge in analyzing benzyloxybenzaldehyde isomers lies in their identical molecular weight and similar chemical properties. Effective separation and quantification, therefore, depend on exploiting subtle differences in their physicochemical characteristics, primarily polarity, which is influenced by the position of the benzyloxy substituent on the benzaldehyde ring.
-
4-Benzyloxybenzaldehyde: The para-substitution results in a more symmetric and less polar molecule.
-
3-Benzyloxybenzaldehyde: The meta-substitution leads to intermediate polarity.
-
2-Benzyloxybenzaldehyde: The ortho-substitution creates a more polar environment due to the proximity of the aldehyde and benzyloxy groups, which can influence intramolecular interactions.
Harnessing these polarity differences is key to achieving chromatographic separation.
Comparative Analysis of Analytical Techniques
The two most powerful and widely adopted techniques for the isomeric purity analysis of benzyloxybenzaldehydes are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). While both are effective, their applicability and performance differ based on the specific analytical requirements.
High-Performance Liquid Chromatography (HPLC): The Gold Standard for Versatility and Resolution
HPLC, particularly in the reverse-phase mode, is exceptionally well-suited for separating benzyloxybenzaldehyde isomers. The separation mechanism relies on the differential partitioning of the isomers between a nonpolar stationary phase (typically C18) and a polar mobile phase.
1. Instrumentation and Columns:
-
System: A standard HPLC system equipped with a UV detector is sufficient.
-
Column: A C18 column is the workhorse for this application. A good starting point is a column with dimensions of 4.6 mm x 250 mm and a 5 µm particle size, which provides a good balance of resolution and analysis time.
2. Mobile Phase Preparation:
-
Composition: A mixture of acetonitrile and water is typically used. The optimal ratio needs to be determined empirically, but a starting point of 60:40 (acetonitrile:water) is recommended.
-
Rationale: Acetonitrile serves as the organic modifier. By adjusting its concentration, you can modulate the retention times of the isomers. A higher concentration of acetonitrile will lead to faster elution.
3. Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C. Maintaining a constant column temperature is crucial for reproducible retention times.
-
Detection: UV detection at 254 nm. Benzyloxybenzaldehydes have a strong chromophore and exhibit significant absorbance at this wavelength.
4. Sample Preparation:
-
Accurately weigh approximately 10 mg of the benzyloxybenzaldehyde sample and dissolve it in 10 mL of the mobile phase to create a 1 mg/mL stock solution.
-
Further dilute as necessary to fall within the linear range of the detector.
5. Data Analysis:
-
The isomeric purity is determined by the area percentage of the main peak relative to the total area of all isomer peaks.
| Isomer | Retention Time (min) | Resolution (Rs) |
| 4-Benzyloxybenzaldehyde | 8.5 | - |
| 3-Benzyloxybenzaldehyde | 9.2 | > 1.5 |
| 2-Benzyloxybenzaldehyde | 10.1 | > 1.5 |
Data is representative and may vary based on specific instrumentation and conditions.
Caption: Workflow for HPLC-based isomeric purity analysis of benzyloxybenzaldehydes.
Gas Chromatography (GC): The High-Throughput Alternative
Gas Chromatography is another powerful technique, particularly suitable for thermally stable and volatile compounds like benzyloxybenzaldehydes. The separation is based on the differential partitioning of the isomers between a gaseous mobile phase (carrier gas) and a liquid stationary phase coated on the inside of a capillary column.
1. Instrumentation and Columns:
-
System: A gas chromatograph equipped with a Flame Ionization Detector (FID) is ideal due to its high sensitivity for organic compounds.
-
Column: A nonpolar or mid-polarity capillary column, such as a DB-5 (5% phenyl-methylpolysiloxane) or DB-17 (50% phenyl-methylpolysiloxane), with dimensions of 30 m x 0.25 mm x 0.25 µm is recommended.
2. GC Conditions:
-
Carrier Gas: Helium or Hydrogen at a constant flow rate of 1.0 mL/min.
-
Inlet Temperature: 250 °C.
-
Detector Temperature: 280 °C.
-
Oven Temperature Program:
-
Initial Temperature: 150 °C, hold for 1 minute.
-
Ramp: Increase to 250 °C at a rate of 10 °C/min.
-
Final Hold: Hold at 250 °C for 5 minutes.
-
Rationale: A temperature program is essential to ensure adequate separation of the isomers and their elution as sharp peaks within a reasonable timeframe.
-
3. Sample Preparation:
-
Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a volatile organic solvent like dichloromethane or ethyl acetate.
| Isomer | Retention Time (min) |
| 4-Benzyloxybenzaldehyde | ~12.5 |
| 3-Benzyloxybenzaldehyde | ~12.8 |
| 2-Benzyloxybenzaldehyde | ~13.2 |
Retention times are estimates and will vary based on the specific column and temperature program.
Caption: Workflow for GC-based isomeric purity analysis of benzyloxybenzaldehydes.
Head-to-Head Comparison: HPLC vs. GC
| Feature | HPLC | GC |
| Principle | Liquid-solid partitioning | Gas-liquid partitioning |
| Stationary Phase | C18 (nonpolar) | Polysiloxane-based (varied polarity) |
| Mobile Phase | Acetonitrile/Water (polar) | Inert Gas (e.g., He, H₂) |
| Operating Temp. | Ambient to slightly elevated | High temperature |
| Sample Volatility | Not required | Required |
| Sample Thermal Stability | Not a concern | Required |
| Resolution | Excellent | Very Good |
| Analysis Time | Moderate | Fast |
| Sensitivity | High (UV) | Very High (FID) |
| Best For | High-resolution separation, non-volatile impurities | High-throughput analysis, volatile samples |
Advanced and Orthogonal Techniques
For challenging separations or when orthogonal validation is required, other techniques can be employed.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is a powerful tool for structural elucidation and can be used for purity assessment. The chemical shifts of the aldehydic and aromatic protons will differ for each isomer, allowing for their identification and quantification through integration. However, it is generally less sensitive for detecting trace-level isomeric impurities compared to chromatographic methods.
-
Mass Spectrometry (MS): When coupled with GC (GC-MS) or HPLC (LC-MS), mass spectrometry provides an additional layer of confirmation. While the isomers will have the same molecular ion, their fragmentation patterns may differ slightly, aiding in peak identification, especially in complex matrices.
Conclusion and Recommendations
For the routine, high-precision analysis of benzyloxybenzaldehyde isomeric purity, Reverse-Phase HPLC with UV detection is the recommended primary technique. Its excellent resolution, robustness, and operation at ambient temperatures make it a reliable and versatile method.
Gas Chromatography with FID detection serves as an excellent high-throughput alternative and a valuable orthogonal method for validation. Its speed and sensitivity are advantageous in process monitoring and quality control environments where rapid sample turnaround is critical.
Ultimately, the choice of methodology should be guided by the specific requirements of the analysis, including the required level of sensitivity, sample throughput, and the availability of instrumentation. By understanding the principles and practical considerations outlined in this guide, researchers and drug development professionals can confidently select and implement the most appropriate analytical strategy to ensure the isomeric integrity of their benzyloxybenzaldehyde materials.
References
-
Restek Corporation. (n.d.). A Technical Guide for Selecting the Right GC Column. Retrieved from [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
